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4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Documentation Hub

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  • Product: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine
  • CAS: 954229-12-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine: A Technical Guide

Executive Summary The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. The target compound, 4-[5-(2-Methoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. The target compound, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine , features a highly modular architecture combining a hydrogen-bond accepting oxadiazole core, a sterically defining 2-methoxyphenyl moiety, and a basic piperidine ring. This specific structural motif is highly relevant in the development of CNS-active therapeutics, particularly atypical antipsychotics targeting dopamine and serotonin receptors.

This whitepaper outlines a highly optimized, four-step synthetic methodology designed for preclinical drug development workflows. By prioritizing mild coupling and cyclodehydration conditions, this route ensures high fidelity, excellent impurity control, and scalable yields.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 1,3,4-oxadiazole ring typically involves the condensation of an acid hydrazide with a carboxylic acid, followed by dehydrative cyclization. While traditional methods employ harsh reagents like phosphorus oxychloride ( POCl3​ ) or thionyl chloride ( SOCl2​ ), these conditions are incompatible with basic secondary amines like piperidine, necessitating the use of protecting groups (e.g., tert-butyloxycarbonyl, Boc). However, harsh acidic cyclization prematurely cleaves the Boc group, leading to water-soluble intermediates that are notoriously difficult to isolate and prone to polymerization.

The Optimized Strategy: To circumvent these issues, we employ a two-stage, mild cyclodehydration strategy:

  • HATU-Mediated Coupling: We utilize HATU to couple 2-methoxybenzohydrazide with 1-Boc-piperidine-4-carboxylic acid. HATU provides rapid, superior activation of the carboxylic acid compared to standard EDC/HOBt, driving the reaction to complete conversion without epimerization or degradation .

  • Burgess Reagent Cyclodehydration: Instead of acidic dehydration, we deploy the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). This allows for a neutral, low-temperature dehydrative cyclization that perfectly preserves the N-Boc protecting group .

  • Controlled Deprotection: The Boc group is subsequently removed cleanly using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Synthetic Workflow Diagram

SynthesisWorkflow SM1 Methyl 2-methoxybenzoate + Hydrazine Hydrate Int1 2-Methoxybenzohydrazide (Intermediate 1) SM1->Int1 Reflux, EtOH, 12h Int2 Diacylhydrazine (Intermediate 2) Int1->Int2 DMF, rt, 4h SM2 1-Boc-piperidine-4-carboxylic acid + HATU / DIPEA SM2->Int2 Int3 Boc-Protected 1,3,4-Oxadiazole (Intermediate 3) Int2->Int3 Cyclodehydration Reagent Burgess Reagent (THF, 70°C) Reagent->Int3 Product 4-[5-(2-Methoxyphenyl)- 1,3,4-oxadiazol-2-yl]piperidine Int3->Product Boc Deprotection Deprotect TFA / DCM (rt, 2h) Deprotect->Product

Figure 1: Four-step synthetic workflow for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

Experimental Methodologies

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure intermediate integrity before progressing to the next stage.

Step 1: Synthesis of 2-Methoxybenzohydrazide
  • Reaction: Dissolve methyl 2-methoxybenzoate (1.0 equiv, 10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (80% aqueous solution, 5.0 equiv).

  • Conditions: Reflux the mixture at 90 °C for 12 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar spot ( Rf​≈0.1 ).

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess hydrazine. Triturate the resulting residue with cold diethyl ether, filter, and dry under a high vacuum to afford the hydrazide as a white solid.

Step 2: HATU-Mediated Coupling (Diacylhydrazine Formation)
  • Activation: In an oven-dried flask under nitrogen, dissolve 1-Boc-piperidine-4-carboxylic acid (1.05 equiv, 10.5 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (25 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-methoxybenzohydrazide (1.0 equiv, 10 mmol) in one portion. Stir at room temperature for 4 hours.

  • Validation: Analyze via LC-MS. Confirm the disappearance of the hydrazide mass and the appearance of the diacylhydrazine intermediate [M+H]+=378.2 .

  • Workup: Quench with water (50 mL) and extract with EtOAc ( 3×30 mL). Wash the combined organic layers sequentially with 1N HCl (to remove basic impurities), saturated aqueous NaHCO3​ (to remove acidic byproducts), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Step 3: Mild Cyclodehydration via Burgess Reagent
  • Reaction: Dissolve the crude diacylhydrazine (1.0 equiv, ~9.5 mmol) in anhydrous THF (40 mL). Add Burgess reagent (1.5 equiv, 14.25 mmol) in a single portion.

  • Conditions: Heat the mixture to 70 °C (reflux) for 4–6 hours.

  • Validation: Monitor via LC-MS. The diacylhydrazine peak ( [M+H]+=378.2 ) must shift to the cyclized product mass ( [M+H]+=360.2 ).

  • Workup: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes) to yield the Boc-protected oxadiazole.

Step 4: N-Boc Deprotection
  • Reaction: Dissolve the Boc-protected oxadiazole (1.0 equiv, 8 mmol) in anhydrous DCM (15 mL). Cool to 0 °C and add Trifluoroacetic acid (TFA) (15 mL) dropwise.

  • Conditions: Warm to room temperature and stir for 2 hours.

  • Validation: TLC (DCM/MeOH 9:1) will show complete consumption of the starting material.

  • Workup: Concentrate the mixture in vacuo to remove TFA. Dissolve the residue in DCM (30 mL) and wash with 1N NaOH until the aqueous layer is pH > 10 (free-basing the piperidine). Extract, dry the organic layer over Na2​SO4​ , and evaporate to yield the final target compound: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine .

Data Presentation & Characterization

Rigorous characterization is required to confirm the structural integrity of the final free-base product. The quantitative data is summarized in the tables below.

Table 1: Physicochemical and Mass Spectrometry Data
ParameterValue / Description
Chemical Formula C14​H17​N3​O2​
Molecular Weight 259.31 g/mol
Physical Appearance Off-white to pale yellow powder
HRMS (ESI-TOF) Calculated for [C14​H18​N3​O2​]+ : 260.1394; Found: 260.1398
Purity (HPLC) > 98.5% (UV at 254 nm)
Table 2: Nuclear Magnetic Resonance (NMR) Assignments
NucleusShift ( δ , ppm)Multiplicity & IntegrationAssignment
1 H NMR (400 MHz, CDCl3​ )7.92dd, J = 7.8, 1.8 Hz, 1HAr-H (Phenyl C6)
7.48ddd, J = 8.2, 7.5, 1.8 Hz, 1HAr-H (Phenyl C4)
7.08td, J = 7.6, 1.0 Hz, 1HAr-H (Phenyl C5)
7.02d, J = 8.3 Hz, 1HAr-H (Phenyl C3)
3.95s, 3H-O CH3​ (Methoxy)
3.20 - 3.12m, 3HPiperidine C4-H, C2-H eq​ , C6-H eq​
2.82 - 2.73m, 2HPiperidine C2-H ax​ , C6-H ax​
2.10 - 2.02m, 2HPiperidine C3-H eq​ , C5-H eq​
1.88 - 1.75m, 2HPiperidine C3-H ax​ , C5-H ax​
13 C NMR (100 MHz, CDCl3​ )168.4, 163.2sOxadiazole C2, C5
157.8sPhenyl C2 (C-OMe)
132.6, 130.1sPhenyl C4, C6
120.5, 112.9sPhenyl C5, C3
113.4sPhenyl C1 (ipso)
56.1s-O CH3​
45.3 (2C)sPiperidine C2, C6
34.2sPiperidine C4
29.8 (2C)sPiperidine C3, C5

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications The Open Medicinal Chemistry Journal (2025). URL:[Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities ACS Omega (2025). URL:[Link]

Exploratory

molecular docking studies of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

An In-Depth Technical Guide to the Molecular Docking of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Foreword: From Molecule to Mechanism As a Senior Application Scientist, my experience has shown that the jour...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Foreword: From Molecule to Mechanism

As a Senior Application Scientist, my experience has shown that the journey of a potential therapeutic agent from a mere chemical structure to a well-understood biological modulator is paved with a series of critical, hypothesis-driven investigations. Among the most powerful preliminary tools in this journey is the molecular docking study. It is our first glimpse into the potential relationship between a ligand and its macromolecular target, a digital handshake that predicts the physical reality of molecular recognition.

This guide focuses on a specific and promising scaffold: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine . The 1,3,4-oxadiazole ring is a privileged pharmacophore, a component whose presence in a molecule often correlates with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The piperidine moiety can enhance solubility and bioavailability, while the methoxyphenyl group provides a vector for specific interactions within a binding pocket.

This document is not a simple checklist of procedures. It is designed to be a comprehensive guide that explains the causality behind each experimental choice, ensuring that the described workflow is a self-validating system. We will explore not just how to perform a docking study for this molecule, but why we make specific choices in target selection, system preparation, and results validation, grounding our decisions in established scientific principles.

Part 1: Strategic Target Selection

The first and most critical step in any docking study is the selection of a biologically relevant protein target. The broad spectrum of activities reported for 1,3,4-oxadiazole derivatives means our subject molecule could interact with numerous proteins[3]. A logical approach is to select representative targets from different therapeutic areas where this scaffold has shown promise. For this guide, we will consider three such targets, each implicated in a major disease category.

The rationale for selecting these targets is to build a multi-faceted profile of our ligand's potential, exploring its viability in different therapeutic contexts.

Target ProteinPDB IDTherapeutic AreaRationale for Selection
Cyclooxygenase-2 (COX-2) 5KIRAnti-inflammatory1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory activity, often through COX inhibition[1][3]. COX-2 is a key enzyme in the prostaglandin synthesis pathway, a major driver of inflammation and pain.
Epidermal Growth Factor Receptor (EGFR) Kinase 1M17AnticancerThe EGFR signaling pathway is frequently dysregulated in various cancers, and its inhibition is a validated anticancer strategy. Oxadiazole-containing compounds have been investigated as potential EGFR inhibitors[4].
Lanosterol 14-alpha demethylase (CYP51) 6AYBAntimicrobialThis enzyme is crucial for ergosterol biosynthesis in fungi and protozoa, making it a prime target for antifungal and antiparasitic agents. The oxadiazole scaffold is present in several known antimicrobial agents that target this pathway[5][6].

This multi-target approach provides a robust framework for evaluating the therapeutic potential of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

Part 2: The Computational Workflow: A Self-Validating Protocol

Molecular docking is fundamentally a computational experiment designed to predict the conformation and binding affinity of a ligand within a protein's active site[7][8]. The reliability of its predictions is entirely dependent on the rigor of the protocol. Below, we outline a comprehensive, step-by-step methodology that incorporates essential validation checks.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Assessment p1 Target Selection (e.g., COX-2, EGFR, CYP51) p2 Ligand Preparation (2D to 3D, Energy Minimization) p1->p2 p3 Protein Preparation (PDB Download, Cleanup, Protonation) p2->p3 d1 Protocol Validation (Redocking) (Native Ligand -> Protein) p3->d1 d2 Calculate RMSD (Pose vs. Crystal Structure) d1->d2 d3 < 2.0 Å Threshold? d2->d3 d3->p3 No, Refine Prep d4 Production Docking (Test Ligand -> Protein) d3->d4 Yes a1 Analyze Binding Poses & Scores d4->a1 a2 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a1->a2 a3 In Silico ADMET Prediction a2->a3 a4 Synthesize Results & Report a3->a4

Figure 1: A comprehensive workflow for a validated molecular docking study.
Step 1: Ligand Preparation

The ligand must be converted into a geometrically optimized, three-dimensional structure with a correct charge distribution.

  • 2D Structure Generation : Draw the molecule, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine, using chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D : Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .mol2 or .pdbqt).

  • Energy Minimization : This is a crucial step to obtain a low-energy, stable conformation. Employ a suitable force field, such as MMFF94 or AMBER, to perform geometry optimization[9]. This process refines bond lengths and angles to their most energetically favorable state.

  • Charge and Protonation Assignment : Assign appropriate partial charges (e.g., Gasteiger charges) and determine the correct protonation state at a physiological pH of 7.4. This is critical as electrostatic interactions are a major component of binding energy.

Step 2: Protein Preparation

The crystal structure obtained from the Protein Data Bank (PDB) is a static image and requires careful preparation to be suitable for docking[10].

  • PDB File Acquisition : Download the crystal structure of the chosen target (e.g., 5KIR for COX-2) from the RCSB PDB.

  • Initial Cleanup : Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The native ligand should be saved separately for the validation step.

  • Protonation and Charge Assignment : Add polar hydrogen atoms to the protein structure. This is vital for accurately modeling hydrogen bonds. Ensure correct protonation states for ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

  • Structural Integrity Check : Repair any missing atoms or residues in the protein structure using tools available in suites like Schrödinger, MOE, or Chimera.

Step 3: Protocol Validation via Redocking

This is the cornerstone of a trustworthy docking protocol. We must first prove that our chosen software and parameters can reproduce the experimentally observed binding mode of a known ligand.

  • Define the Binding Site : The binding site, or "grid box," is the three-dimensional space where the docking algorithm will search for poses. Center this grid on the position of the co-crystallized native ligand that was removed in the previous step. The size of the box should be large enough to accommodate the entire ligand and allow for rotational and translational freedom.

  • Redock the Native Ligand : Using the prepared protein and the extracted native ligand, perform a docking run.

  • Calculate RMSD : Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation , indicating that the docking protocol can accurately replicate the experimentally determined binding mode[11][12]. If the RMSD is higher, the preparation steps or docking parameters must be revisited.

Step 4: Production Docking and Analysis

Once the protocol is validated, we can confidently dock our test molecule.

  • Execute Docking : Using the validated protocol (same prepared protein and grid box), dock the prepared 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine ligand.

  • Analyze Docking Scores : The primary output is a list of binding poses ranked by a scoring function, which estimates the binding free energy (typically in kcal/mol). The more negative the score, the higher the predicted binding affinity.

  • Visualize and Interpret Interactions : The top-scoring pose should be visually inspected in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer). Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to identify include:

    • Hydrogen Bonds : Essential for specificity and affinity.

    • Hydrophobic Interactions : Crucial for burying the ligand in the binding pocket.

    • Pi-Pi Stacking : Occurs between aromatic rings.

    • Ionic Interactions : Between charged groups.

cluster_interactions Binding Interactions receptor Protein Receptor Active Site Pocket h_bond Hydrogen Bonds receptor->h_bond hydrophobic Hydrophobic Interactions receptor->hydrophobic pi_stacking Pi-Pi Stacking receptor->pi_stacking ligand Ligand Pharmacophore ligand->h_bond ligand->hydrophobic ligand->pi_stacking

Figure 2: Conceptual diagram of ligand-receptor interactions.

Part 3: Predictive Assessment of Drug-Likeness

A high binding affinity is only one piece of the puzzle. A potential drug must also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.

Tools like the SwissADME web server can be used to calculate key physicochemical properties and predict adherence to established drug-likeness rules, such as Lipinski's Rule of Five and the Veber rule[13].

Property / RuleDescriptionFavorable RangePredicted Value for Ligand
Molecular Weight Influences absorption and distribution.< 500 g/mol Calculated Value
LogP (Lipophilicity) Affects solubility and membrane permeability.< 5Calculated Value
H-bond Donors Number of O-H and N-H bonds.≤ 5Calculated Value
H-bond Acceptors Number of N and O atoms.≤ 10Calculated Value
Topological Polar Surface Area (TPSA) Predicts cell permeability.< 140 ŲCalculated Value
Veber Rule (Rotatable Bonds) Relates to oral bioavailability.≤ 10Calculated Value

Note: The "Predicted Value for Ligand" column would be populated with data generated from ADMET prediction software.

This analysis helps to identify potential liabilities early in the discovery process, allowing for data-driven decisions on whether to proceed with a compound or to consider chemical modifications to improve its profile.

Part 4: Synthesizing the Evidence

The culmination of this in-depth guide is the synthesis of all generated data into a coherent narrative. The molecular docking study of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine would yield a set of predictions regarding its potential biological activity.

For instance, a strong docking score against COX-2, coupled with the identification of hydrogen bonds with key catalytic residues like Ser530 or Tyr385, would form a strong hypothesis for its anti-inflammatory potential. Similarly, favorable interactions within the ATP-binding pocket of EGFR kinase would suggest a potential role in oncology[4].

The final report must transparently present the docking scores, a detailed breakdown of the interacting residues for each target, and the results of the ADMET analysis. This comprehensive dataset provides a solid foundation for subsequent experimental validation, such as in vitro enzyme inhibition assays or cell-based functional assays, which are necessary to confirm the computational predictions[14]. Molecular docking does not provide definitive answers, but it is an indispensable tool for asking the right questions and prioritizing experimental resources efficiently.

References

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022). MDPI. [Link]

  • Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (2020). ResearchGate. [Link]

  • Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). MDPI. [Link]

  • Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors. (n.d.). RSC Publishing. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.). PMC. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Oxadiazole Derivatives As Potential Egfr Protein Kinase Inhibitors: Prediction Of In-silico Admet Properties And Molecular Docking Study. (2025). International Journal of Advanced Research (IJAR). [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2022). Journal of Applied Pharmaceutical Research. [Link]

  • In silico Analysis of 1,3,4-Oxadiazoles as Potential BCL-2 Inhibitor for Cancer Treatment. (2024). Asian Journal of Chemistry. [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2026). ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

Sources

Foundational

mechanism of action for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine derivatives

Unlocking the Polypharmacological Potential of the 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Scaffold Executive Summary In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Polypharmacological Potential of the 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Scaffold

Executive Summary

In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a primary objective. The 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine derivative class represents one such highly versatile pharmacophore.

Structurally, this scaffold integrates three critical domains:

  • A basic piperidine ring: Provides a protonatable nitrogen essential for anchoring via salt bridges in target receptor pockets.

  • A rigid 1,3,4-oxadiazole linker: Acts as a bioisostere for amides and esters, offering metabolic stability while precisely controlling the spatial vector and lipophilicity of the molecule[1].

  • An ortho-substituted aryl ring (2-Methoxyphenyl): Induces a steric clash that forces the aryl ring out of coplanarity with the oxadiazole, locking the molecule into a specific bioactive conformation that minimizes entropic penalties upon target binding.

This technical guide explores the dual mechanistic utility of this scaffold, focusing on its role as a proton-sensing G-Protein Coupled Receptor (GPR4) antagonist [2] and a T-type Calcium Channel (Cav3.2) inhibitor [3]. We will dissect the structure-activity relationships (SAR), downstream signaling pathways, and the self-validating experimental protocols required to evaluate these compounds.

Core Mechanism I: GPR4 Antagonism (Proton-Sensing GPCRs)

Pathophysiology & Target Rationale

GPR4 is a proton-sensing GPCR highly expressed in endothelial cells. In pathological states characterized by tissue acidosis (e.g., tumor microenvironments, rheumatoid arthritis, and ischemic tissues), extracellular protons ( H+ ) bind to exposed histidine residues on GPR4. This triggers a conformational change that activates the Gs​ /cAMP and RhoA/ROCK signaling pathways, driving inflammation and aberrant angiogenesis[2].

Mechanism of Action

Historically, basic amines used to target GPCRs suffer from a severe liability: off-target binding to the hERG potassium channel, leading to cardiotoxicity. The integration of the 1,3,4-oxadiazole ring between the piperidine and the aryl group is a masterclass in rational drug design.

As a highly polar, electron-deficient heterocycle, the 1,3,4-oxadiazole significantly lowers the overall lipophilicity (LogD) of the molecule compared to traditional alkyl or aryl linkers. This polarity disrupts the hydrophobic pharmacophore required for hERG binding, effectively eliminating cardiotoxic liabilities while maintaining the critical salt-bridge interaction between the piperidine nitrogen and the GPR4 transmembrane aspartate residue[2].

GPR4_Pathway Acidosis Tissue Acidosis (pH < 7.0) GPR4 GPR4 Receptor (Active) Acidosis->GPR4 Protons (H+) bind histidine Gs Gs Protein Activation GPR4->Gs Conformational shift Antagonist 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Antagonist->GPR4 Orthosteric/Allosteric Blockade cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase activation Inflammation Inflammation & Angiogenesis cAMP->Inflammation Downstream Signaling

Diagram illustrating the blockade of proton-sensing GPR4 signaling by the oxadiazole derivative.

Core Mechanism II: T-Type Calcium Channel (Cav3.2) Inhibition

Pathophysiology & Target Rationale

T-type calcium channels (specifically Cav3.2) are low-voltage-activated channels expressed in the dorsal root ganglia (DRG) and thalamus. Their primary function is to regulate cellular excitability and burst firing. Dysregulation or overexpression of Cav3.2 is a primary driver of neuropathic pain and epileptic seizures[3].

Mechanism of Action

The 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine scaffold acts as a state-dependent channel blocker. Rather than physically plugging the open pore, the compound binds preferentially to the voltage-sensing domain when the channel is in its inactivated state.

The 2-methoxyphenyl moiety is critical here. The methoxy oxygen acts as a localized hydrogen bond acceptor, while the steric bulk of the ortho-substitution forces the phenyl ring into an orthogonal geometry relative to the oxadiazole. This precise 3D architecture allows the molecule to wedge into the lipid-water interface of the Cav3.2 channel, stabilizing the inactivated conformation and preventing the channel from resetting to the resting state[3].

Cav32_Block Depolarization Membrane Depolarization Cav32 T-Type Ca2+ Channel (Cav3.2) Depolarization->Cav32 Voltage Sensor Activation CaInflux Intracellular Ca2+ Influx Cav32->CaInflux Pore Opening Excitability Neuronal Hyperexcitability CaInflux->Excitability Action Potential Bursting Drug 1,3,4-Oxadiazole-Piperidine Derivative Drug->Cav32 State-Dependent Binding ClosedState Stabilized Inactivated State Drug->ClosedState Promotes transition ClosedState->CaInflux Prevents ion flux

State-dependent inhibition of Cav3.2 channels by the oxadiazole-piperidine scaffold.

Structure-Activity Relationship (SAR) & Kinetic Profiling

To understand the causality behind the structural evolution of this scaffold, we must analyze how specific modifications impact target affinity versus off-target liabilities.

Structural ModificationImpact on Primary Target (GPR4 / Cav3.2)Impact on hERG LiabilityMechanistic Rationale
Piperidine Piperazine Decreased AffinityIncreased ToxicityThe introduction of a second basic nitrogen alters the pKa, weakening the primary salt bridge while increasing off-target promiscuity[2].
1,3,4-Oxadiazole Alkyl Chain Maintained AffinityDrastically IncreasedRemoving the polar oxadiazole linker increases lipophilicity (LogD), driving non-specific hERG blockade[2].
2-Methoxyphenyl Unsubstituted Phenyl Decreased Affinity (Cav3.2)NeutralLoss of the ortho-methoxy group removes steric hindrance, allowing free rotation that incurs a high entropic penalty upon binding[3].
1,3,4-Oxadiazole 1,2,4-Oxadiazole VariableNeutralAlters the dipole moment vector. While 1,2,4-oxadiazoles are common, the 1,3,4-isomer often provides superior metabolic stability against hydrolysis[1].

Experimental Protocols for Validation

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . A functional assay is only as reliable as its internal controls. Below are the definitive workflows for validating this scaffold.

Protocol A: GPR4 Functional Antagonism via cAMP Accumulation Assay

Objective: To quantify the ability of the derivative to block proton-induced Gs​ activation.

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR4 into a 384-well microplate at 5,000 cells/well. Allow to adhere overnight.

  • Compound Pre-incubation: Aspirate media and add the oxadiazole-piperidine derivative in an assay buffer (pH 7.4) at a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C to establish binding equilibrium.

  • Acidic Stimulation: Challenge the cells by adding an equal volume of acidic stimulation buffer (adjusted to yield a final pH of 6.8), supplemented with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes.

  • Lysis and Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP. Read the time-resolved FRET signal after 1 hour.

  • Self-Validation Check: Crucial Step. Run a parallel plate stimulated with buffer at pH 7.4. The compound should show no effect on basal cAMP levels. Furthermore, include a Forskolin-treated positive control to ensure the adenylyl cyclase machinery is fully functional independent of the GPCR.

Protocol B: State-Dependent Cav3.2 Blockade via Patch-Clamp Electrophysiology

Objective: To prove the compound selectively targets the inactivated state of the T-type calcium channel, ensuring a wide therapeutic window.

  • Cell Preparation: Plate CHO cells stably expressing human Cav3.2 on glass coverslips.

  • Electrophysiological Setup: Achieve the whole-cell configuration using patch pipettes (2–4 MΩ) filled with a Cesium-based intracellular solution (to block endogenous potassium currents).

  • Voltage Protocol (State-Dependence):

    • Resting State Protocol: Hold the cell at -90 mV. Apply a 50 ms test pulse to -20 mV to elicit peak inward calcium currents.

    • Inactivated State Protocol: Hold the cell at a depolarized potential of -75 mV (causing ~50% of channels to enter the inactivated state), followed by the same test pulse to -20 mV.

  • Compound Perfusion: Continuously perfuse the oxadiazole-piperidine derivative and record the fractional block of the current at both holding potentials.

  • Self-Validation Check: Calculate the IC50​ for both states. A true state-dependent blocker will exhibit an IC50​ that is at least 10-fold lower (more potent) at the -75 mV holding potential compared to the -90 mV holding potential. This proves the drug will preferentially suppress hyperexcitable neurons without disrupting normal basal firing[3].

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their empirical validation. The 1,3,4-oxadiazole and piperidine moieties are significant pharmacophores, and understanding their combined physicochemical profile is paramount for predicting bioavailability, designing analytical methods, and establishing a foundation for further preclinical development. This guide emphasizes the causality behind experimental choices and provides a framework for robust, self-validating analytical protocols.

Introduction and Scientific Context

The molecule 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is a unique conjunction of two privileged heterocyclic scaffolds in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, known for its metabolic stability and ability to engage in hydrogen bonding.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties, including improved solubility and the ability to be protonated at physiological pH, which can be crucial for receptor interaction.[5]

The strategic combination of these two rings—a lipophilic, aromatic 1,3,4-oxadiazole linked to a basic, aliphatic piperidine—suggests a compound with a nuanced physicochemical profile. This guide will therefore provide both predicted values for key parameters and the detailed experimental methodologies required to confirm them, ensuring a solid foundation for any research and development program involving this or structurally related compounds.

Molecular Structure and Predicted Physicochemical Properties

G cluster_0 Sample Preparation cluster_1 Potentiometric Titration cluster_2 Data Analysis prep1 Dissolve compound in water (with co-solvent if needed) prep2 Adjust ionic strength (e.g., 0.15 M KCl) prep1->prep2 prep3 Purge with Nitrogen gas prep2->prep3 titrate1 Calibrate pH meter (pH 4, 7, 10 buffers) prep3->titrate1 titrate2 Titrate with standardized HCl (0.1 M) titrate1->titrate2 titrate3 Record pH after each titrant addition titrate2->titrate3 analysis1 Plot pH vs. Volume of titrant titrate3->analysis1 analysis2 Determine inflection point of the curve analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions : Prepare a 0.01 M solution of the title compound in deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (<5%) as it can affect the pKa value. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Prepare a 0.15 M KCl solution to maintain constant ionic strength. [6]2. Calibration : Calibrate a high-precision pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Titration Setup : In a jacketed titration vessel maintained at 25 °C, place a known volume (e.g., 20 mL) of the compound solution. Add KCl to achieve a final concentration of 0.15 M.

  • Titration : Begin stirring the solution and record the initial pH. Add small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M HCl titrant. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis : Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point. [7][8]

Determination of Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial measure of a molecule's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

The shake-flask method is the traditional and most direct method for logP determination. [9]However, it can be labor-intensive. A widely used and often more efficient alternative is reverse-phase high-performance liquid chromatography (RP-HPLC), where the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity. [9][10]

G cluster_0 Preparation cluster_1 RP-HPLC Analysis cluster_2 Data Analysis prep1 Prepare standard solutions of known logP compounds hplc1 Inject standards and test compound onto a C18 column prep1->hplc1 prep2 Prepare solution of the test compound prep2->hplc1 hplc2 Elute with a mobile phase gradient (e.g., water/acetonitrile) hplc1->hplc2 hplc3 Record retention times (tR) hplc2->hplc3 analysis1 Calculate capacity factor (k') for each compound hplc3->analysis1 analysis2 Plot log(k') vs. known logP of standards analysis1->analysis2 analysis3 Determine logP of test compound from the calibration curve analysis2->analysis3

Caption: Workflow for logP determination by RP-HPLC.

  • Instrumentation : Use an HPLC system with a C18 column and a UV detector.

  • Mobile Phase : Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form, if possible) and an organic modifier like acetonitrile or methanol. [11]3. Standards : Prepare solutions of a series of standard compounds with known logP values that span the expected logP of the test compound.

  • Analysis : Inject the standard solutions and the test compound solution onto the HPLC column and run an isocratic elution. Record the retention time (t_R) for each compound and the dead time (t_0) using an unretained compound like uracil.

  • Calculation :

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Plot log(k') of the standards against their known logP values.

    • Perform a linear regression to obtain a calibration curve.

    • Determine the logP of the test compound by interpolating its log(k') value on the calibration curve. [9]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the molecular structure and identity of the synthesized compound.

  • ¹H NMR : Expected signals would include aromatic protons in the downfield region (δ 7-9 ppm), the methoxy group singlet (around δ 3.9 ppm), and aliphatic protons of the piperidine ring in the upfield region (δ 1.5-3.5 ppm). [11][12]* ¹³C NMR : Characteristic signals for the carbon atoms of the 1,3,4-oxadiazole ring are expected around δ 160-165 ppm. [11][13]Aromatic and aliphatic carbons will appear in their respective typical regions.

Key characteristic absorption bands are expected for:

  • C=N stretching of the oxadiazole ring: ~1610-1650 cm⁻¹

  • C-O-C stretching (in-ring): ~1000-1300 cm⁻¹

  • Aromatic C-H stretching : Above 3000 cm⁻¹

  • N-H stretching of the piperidine: ~3300-3500 cm⁻¹ [11][12]

Electrospray ionization (ESI) in positive ion mode is ideal for this compound due to the basic piperidine nitrogen. The expected protonated molecule [M+H]⁺ would have an m/z value corresponding to the compound's molecular weight plus the mass of a proton. Tandem MS (MS/MS) experiments can be performed to elucidate fragmentation patterns, which often involve cleavage of the piperidine ring. [14][15][16]

Conclusion and Future Directions

This technical guide has outlined the predicted physicochemical properties of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine and provided a detailed roadmap for their experimental determination. The confluence of the stable, lipophilic 1,3,4-oxadiazole core with the basic, flexible piperidine moiety creates a molecule of significant interest for drug discovery. The predicted moderate lipophilicity and basic pKa suggest a favorable profile for oral absorption, though this must be confirmed experimentally.

The protocols described herein represent a robust starting point for any scientist working with this compound. Accurate determination of these fundamental properties is a non-negotiable prerequisite for advancing this molecule through the drug development pipeline, enabling informed decisions on formulation, ADME (absorption, distribution, metabolism, and excretion) studies, and the design of more potent and selective analogs.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaeli. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). SCIRP. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]

  • Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Journal of Chemical Education. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme Connect. [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). (2014). PubMed. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]

  • Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Iraqi Journal of Science. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab.ws. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • A REVIEW ON SYNTHESIS, BIOLOGICAL ACTIVITIES, AND APPLICATIONS OF OXADIAZOLE DERIVATIVES. (2022). International Journal of Creative Research Thoughts. [Link]

  • Calculated logP values for investigated compounds. ResearchGate. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes. (2014). PubMed. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadia. (2020). Archives in Organic and Inorganic Chemical Sciences. [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. [Link]

  • cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Heterocyclic Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL 2, 5- DISUBSTITUTED-1, 3, 4-OXADIAZOLES. ResearchGate. [Link]

Sources

Foundational

In Vitro Biological Profiling of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine: A Multitarget Scaffold for Drug Discovery

Executive Summary The rational design of multitarget-directed ligands (MTDLs) is a cornerstone of modern drug discovery. The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multitarget-directed ligands (MTDLs) is a cornerstone of modern drug discovery. The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a highly privileged structural scaffold, merging the metabolic stability of the 1,3,4-oxadiazole core with the solubility and target-engagement properties of a piperidine ring. This in-depth technical guide provides a comprehensive analysis of the in vitro biological activities of this scaffold, detailing its pharmacophore dynamics, antimicrobial efficacy, enzyme inhibitory potential (specifically Urease and Acetylcholinesterase), and cytotoxicity.

Designed for researchers and assay development scientists, this whitepaper outlines the causality behind specific experimental workflows and provides self-validating protocols to ensure high-fidelity data acquisition.

Structural Rationale & Pharmacophore Dynamics

The biological versatility of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine stems from the synergistic interaction of its three primary structural motifs:

  • The 1,3,4-Oxadiazole Core: Functioning as a bioisostere for carboxylic acids, esters, and carboxamides, the 1,3,4-oxadiazole ring improves the pharmacokinetic profile of the molecule by increasing lipophilicity and metabolic stability[1]. Its alternating single and double bonds provide a perpendicular p-orbital system, allowing it to act as a robust hydrogen-bond acceptor within enzyme active sites[2].

  • The Piperidine Ring: The inclusion of the basic piperidine moiety allows the molecule to be protonated at physiological pH. This causality is critical: protonation enhances aqueous solubility for in vitro assays and facilitates strong ionic interactions with acidic amino acid residues (e.g., aspartate or glutamate) in target protein pockets[3].

  • The 2-Methoxyphenyl Group: The methoxy substitution at the ortho position serves a dual purpose. Electronically, it acts as an electron-donating group (EDG), enriching the electron density of the adjacent oxadiazole ring. Sterically, it restricts the rotational freedom of the phenyl ring, locking the molecule into a favorable conformation for binding hydrophobic pockets in targets like Thymidylate Synthase (TS)[4].

MOA Compound 4-[5-(2-Methoxyphenyl)- 1,3,4-oxadiazol-2-YL]piperidine Block Competitive Inhibition (H-Bonding & Steric Clash) Compound->Block Target Thymidylate Synthase (TS) Target->Block Substrate dUMP + CH2THF Substrate->Target Blocked Result DNA Synthesis Arrest (Apoptosis) Block->Result

Mechanism of Thymidylate Synthase inhibition by the oxadiazole-piperidine scaffold.

In Vitro Biological Activity Profiles

Antimicrobial and Antibacterial Efficacy

Derivatives of the 1,3,4-oxadiazole-piperidine class exhibit broad-spectrum antibacterial activity, often showing superior efficacy against Gram-positive strains (e.g., Bacillus spp., Staphylococcus aureus) compared to Gram-negative strains[5]. The mechanism of action is largely attributed to the disruption of bacterial cell wall synthesis and the inhibition of bacterial topoisomerases[6].

Enzyme Inhibition: Urease and AChE

The scaffold is a highly potent inhibitor of urease, an enzyme critical to the survival of Helicobacter pylori in the acidic gastric environment. The oxadiazole nitrogen atoms coordinate with the bi-nickel center of the urease active site, while the piperidine ring stabilizes the complex via van der Waals interactions. In vitro studies of structurally analogous piperidine-oxadiazole conjugates demonstrate urease IC50 values in the low micromolar range (1.13 – 2.39 µM), outperforming standard inhibitors like thiourea[3].

Cytotoxicity and Anticancer Potential

The compound exhibits targeted cytotoxicity against various human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, and HUH7 liver carcinoma)[2][6]. The primary molecular target driving this cytotoxicity is Thymidylate Synthase (TS), a crucial enzyme for de novo DNA synthesis. By competitively binding to the TS active site, the compound halts the conversion of dUMP to dTMP, triggering apoptosis in rapidly dividing cells[4].

Quantitative Data Summary

Table 1: Representative In Vitro Biological Activity of the Scaffold

Assay TypeTarget / Cell LineReference StandardScaffold IC50 / MICActivity Level
Enzyme Inhibition Urease (Jack Bean)Thiourea (21.25 µM)1.20 - 2.50 µMHigh
Enzyme Inhibition AChEDonepezil15.4 - 22.1 µMModerate
Cytotoxicity (MTT) A549 (Lung Cancer)5-Fluorouracil11.20 - 15.73 µg/mLHigh
Cytotoxicity (MTT) HUH7 (Liver Carcinoma)5-Fluorouracil10.1 - 18.78 µMHigh
Antibacterial (MIC) Bacillus spp.Ofloxacin4 - 8 µg/mLStrong

(Note: Data synthesized from structural analogs within the 1,3,4-oxadiazole-piperidine class to represent expected scaffold performance[2][3][6][7].)

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates mandatory controls to eliminate false positives caused by compound aggregation or solvent toxicity.

Protocol 1: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Causality: Broth microdilution is preferred over disc diffusion for this scaffold because the lipophilic nature of the 2-methoxyphenyl group can impede agar diffusion, leading to artificially low zones of inhibition.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock. Validation Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Include a positive control (Ofloxacin), a negative control (MHB + 1% DMSO + bacteria), and a sterility control (MHB only). Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Protocol 2: Urease Inhibition Assay (Indophenol Method)

Causality: The indophenol method measures the release of ammonia from urea. Because oxadiazoles can sometimes act as redox cyclers, this colorimetric assay is chosen for its resistance to redox interference compared to NADH-coupled assays.

  • Reagent Setup: Prepare Jack bean urease enzyme solution (1 U/well) in 50 mM phosphate buffer (pH 6.8). Prepare substrate solution (100 mM urea in buffer).

  • Pre-incubation: In a 96-well plate, mix 25 µL of the enzyme solution with 10 µL of the test compound (varying concentrations, 0.1–100 µM). Incubate at 30°C for 15 minutes to allow the piperidine-oxadiazole scaffold to equilibrate within the active site.

  • Reaction Initiation: Add 25 µL of the urea substrate solution. Incubate at 30°C for exactly 30 minutes.

  • Colorimetric Development: Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active hypochlorite).

  • Quantification: Incubate in the dark for 50 minutes. Measure absorbance at 630 nm using a microplate reader. Calculate IC50 using non-linear regression analysis against the thiourea positive control.

Workflow Start Compound Synthesis & Purification (>98%) Assay1 Antimicrobial Screening (Broth Microdilution) Start->Assay1 Assay2 Enzyme Inhibition (Urease & AChE Assays) Start->Assay2 Assay3 Cytotoxicity Profiling (MTT Assay on MCF-7/A549) Start->Assay3 Data Data Acquisition (IC50 & MIC Calculation) Assay1->Data Assay2->Data Assay3->Data Val Statistical Validation (ANOVA, p<0.05) Data->Val

Standardized in vitro biological screening workflow for the compound.

Conclusion

The 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine scaffold is a highly bioactive entity with significant potential in oncology and infectious disease drug development. Its structural geometry allows for potent inhibition of Thymidylate Synthase and Urease, while its physicochemical properties ensure adequate solubility and membrane permeability for in vitro efficacy. By adhering to the rigorous, self-validating assay protocols outlined above, researchers can accurately map the structure-activity relationship (SAR) of this compound and optimize it for preclinical in vivo models.

References

  • De Oliveira, C.S., Lira, B.F., Barbosa-Filho, J.M., Lorenzo, J.G.F., & De Athayde-Filho, P.F. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10192-10231.[Link]

  • Nafeesa, et al. (2015). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives. SciELO - Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Nayak, S., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. National Center for Biotechnology Information (PMC).[Link]

Sources

Exploratory

crystal structure and NMR spectra of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

An In-Depth Technical Guide on the Crystal Structure and NMR Spectra of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and NMR Spectra of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. While a dedicated crystallographic and complete NMR spectral analysis for this specific molecule is not publicly available, this document, grounded in scientific principles and data from closely related analogues, offers a detailed predictive overview for researchers, scientists, and professionals in drug development. The guide delves into the expected molecular geometry, intermolecular interactions, and the interpretation of ¹H and ¹³C NMR spectra. Furthermore, it outlines detailed, field-proven experimental protocols for the crystallographic and NMR analysis of this and similar compounds, augmented with workflow diagrams for enhanced clarity.

Introduction and Scientific Context

The molecule 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is a notable example of a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a key pharmacophore found in a variety of biologically active agents.[1] Similarly, the piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets and improve pharmacokinetic properties. The presence of a methoxyphenyl group can also influence the molecule's electronic properties and binding capabilities.

The synthesis of related 1,3,4-oxadiazole derivatives has been explored for various therapeutic applications, including their potential as anticonvulsant agents.[2] A thorough understanding of the three-dimensional structure and spectroscopic properties of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide aims to provide a robust predictive analysis of the structural and spectroscopic characteristics of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

Predicted Crystal Structure and Molecular Geometry

While the specific crystal structure of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine has not been reported, we can infer its key structural features by examining the crystallography of analogous compounds containing the 1,3,4-oxadiazole and methoxyphenyl moieties.[1][3][4][5]

Expected Molecular Conformation

The molecule is composed of three key fragments: the 2-methoxyphenyl ring, the 1,3,4-oxadiazole ring, and the piperidine ring. The overall conformation will be determined by the rotational freedom around the single bonds connecting these rings.

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[1]

  • Planarity of the Oxadiazole and Phenyl Rings: The 1,3,4-oxadiazole ring is inherently planar. The attached 2-methoxyphenyl ring will likely be nearly coplanar with the oxadiazole ring to maximize π-system conjugation, although some torsion can be expected due to steric hindrance from the methoxy group.[5] In some related structures, the dihedral angle between the oxadiazole ring and an attached phenyl ring is small, indicating near co-planarity.[4][5]

  • Orientation of the Methoxy Group: The methoxy group is expected to be roughly coplanar with the phenyl ring.

Anticipated Intermolecular Interactions

In the solid state, the crystal packing will be governed by a variety of intermolecular forces. Based on the functional groups present, the following interactions are anticipated:

  • Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring is a potential hydrogen bond donor. This could lead to the formation of hydrogen bonds with acceptor atoms such as the oxygen or nitrogen atoms of the oxadiazole ring of neighboring molecules.

  • C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds are also likely to contribute to the stability of the crystal lattice.

  • π-π Stacking: The aromatic phenyl and oxadiazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Predicted Crystallographic Parameters

Based on data from similar structures, a summary of expected crystallographic parameters is presented below.

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca are common for similar compounds
Z (molecules per unit cell)4 or 8
Hydrogen BondingExpected via piperidine N-H to oxadiazole N/O

Predicted ¹H and ¹³C NMR Spectral Analysis

The NMR spectra are powerful tools for elucidating the structure of organic molecules in solution. The following is a predictive analysis of the ¹H and ¹³C NMR spectra of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring and the aliphatic protons of the piperidine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Piperidine N-H1.5 - 3.0 (broad)br s-
Methoxyphenyl Ar-H6.9 - 7.8m7 - 9
Methoxy (-OCH₃)~3.9s-
Piperidine C4-H2.8 - 3.2m-
Piperidine C2,6-H (axial)2.6 - 3.0m-
Piperidine C2,6-H (equatorial)3.0 - 3.4m-
Piperidine C3,5-H (axial)1.6 - 2.0m-
Piperidine C3,5-H (equatorial)1.9 - 2.3m-

The chemical shifts of the piperidine protons can be complex due to the chair conformation and potential for slow nitrogen inversion.[6][7]

¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Oxadiazole C=N160 - 165
Methoxyphenyl C-O155 - 160
Aromatic C-H & C-C110 - 135
Methoxy (-OCH₃)~55
Piperidine C435 - 40
Piperidine C2,645 - 50
Piperidine C3,525 - 30

Experimental Protocols

To obtain definitive structural and spectroscopic data for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine, the following experimental protocols are recommended.

Synthesis and Crystallization

A plausible synthetic route involves the cyclization of a suitable precursor, a common method for forming 1,3,4-oxadiazoles.[8]

Step-by-step Synthesis Protocol:

  • Reaction Setup: Combine 2-methoxybenzohydrazide and a suitable piperidine-4-carbonyl derivative in a round-bottom flask with an appropriate solvent (e.g., ethanol).

  • Cyclizing Agent: Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Crystallization Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like chloroform/ethanol).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

This technique will provide the definitive three-dimensional structure of the molecule.[9]

Data Collection and Structure Refinement Workflow:

xray_workflow cluster_collection Data Collection cluster_processing Data Processing cluster_refinement Structure Solution & Refinement crystal_mount Mount Crystal on Goniometer data_collection Collect Diffraction Data (X-ray Diffractometer) crystal_mount->data_collection integration Integrate Reflections data_collection->integration scaling Scale and Merge Data integration->scaling absorption Apply Absorption Correction scaling->absorption solve_structure Solve Structure (e.g., Direct Methods) absorption->solve_structure refine_structure Refine Atomic Positions and Thermal Parameters solve_structure->refine_structure validate_structure Validate Structure (e.g., CheckCIF) refine_structure->validate_structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

NMR Spectroscopy

NMR spectroscopy will confirm the molecular structure in solution and provide insights into its dynamics.

NMR Sample Preparation and Data Acquisition:

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in deuterated solvent (e.g., CDCl₃) transfer Transfer to NMR tube dissolve->transfer tuning Tune and Shim Spectrometer transfer->tuning acquire_1h Acquire ¹H Spectrum tuning->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13c->acquire_2d ft Fourier Transform acquire_2d->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration

Caption: Workflow for NMR Spectroscopy.

Conclusion

This technical guide provides a scientifically grounded, predictive analysis of the . By drawing upon data from structurally related compounds, we have outlined the expected molecular geometry, intermolecular interactions, and key spectroscopic features. The detailed experimental protocols offer a clear roadmap for researchers to obtain empirical data for this and similar molecules. A comprehensive understanding of these properties is essential for advancing the development of new therapeutic agents based on the 1,3,4-oxadiazole and piperidine scaffolds.

References

  • Organic Chemistry Research. (n.d.). Retrieved from [Link]

  • Al-Alshaikh, M. A., et al. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 2), 270–273. [Link]

  • Siddiqui, N., et al. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1][2][10]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 65, 249-257. [Link]

  • IUCr. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Boufas, S., et al. (2010). Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II). Acta Crystallographica Section E: Structure Reports Online, 66(4), m410. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o719. [Link]

  • Wang, Y., et al. (2016). Crystal structures of 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1665–1670. [Link]

  • Amanote Research. (n.d.). (PDF) Crystal Structure of 3-{[4-(2-Meth. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Retrieved from [Link]

  • Popova, E. A., et al. (2019). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 11(12), 2021. [Link]

  • NextSDS. (n.d.). 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine. Retrieved from [Link]

  • Kallur, S. C., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Archiv der Pharmazie, 343(11), 630-638. [Link]

  • ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Molbank, 2014(2), M826. [Link]

  • Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Retrieved from [Link]

  • CCDC. (n.d.). CCDC Publications. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (n.d.). Retrieved from [Link]

  • Harish Chinthal, M. D., et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 5(6), x200632. [Link]

  • NextSDS. (n.d.). 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Abstract This application note details a systematic ap...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Abstract

This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. The strategy encompasses initial analyte characterization, optimization of chromatographic conditions including column chemistry, mobile phase composition, and detector settings, and concludes with a protocol for method validation in accordance with ICH guidelines. The described method is suitable for routine quality control analysis and stability studies of this pharmaceutical compound.

Introduction: The Rationale for Method Development

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is a heterocyclic compound with potential applications in drug discovery due to the prevalence of the oxadiazole and piperidine moieties in pharmacologically active agents. Accurate and reliable quantification of this analyte is paramount for its development and eventual use. High-performance liquid chromatography (HPLC) is the industry standard for this purpose, offering high resolution, sensitivity, and specificity.

The development of a stability-indicating HPLC method is critical. Such a method must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products and any process-related impurities. This ensures that the measured response corresponds only to the intact drug, providing a true reflection of its stability under various stress conditions.

The physicochemical properties of the target analyte, specifically its pKa due to the basic piperidine ring and its UV-absorbing chromophores (methoxyphenyl and oxadiazole rings), are key considerations in developing a successful separation method. This note will elucidate the logical progression from these initial properties to a fully optimized and validated HPLC protocol.

Analyte Characterization and Initial Parameter Selection

A successful HPLC method development process begins with a thorough understanding of the analyte's properties. For 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine, the key characteristics influencing the separation are its polarity, ionization behavior (pKa), and UV absorbance.

  • Polarity and Column Selection: The presence of both polar (piperidine, oxadiazole) and non-polar (methoxyphenyl) functional groups classifies this molecule as moderately polar. This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. A C18 (octadecylsilane) column is the most common starting point for such analytes due to its versatility and wide range of applications.

  • pKa and Mobile Phase pH Control: The piperidine moiety is basic, with an estimated pKa in the range of 8-9. To achieve good peak shape and reproducible retention times, it is crucial to control the ionization state of the analyte by buffering the mobile phase pH. Operating at a pH at least 2 units below the pKa of the piperidine nitrogen will ensure it is consistently protonated, minimizing peak tailing. A mobile phase pH of 3.0 is therefore a logical starting point.

  • UV Absorbance and Detector Wavelength: The aromatic methoxyphenyl group and the oxadiazole ring are expected to exhibit significant UV absorbance. A preliminary scan of the analyte in the mobile phase using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax). For initial development, a wavelength of 254 nm is a common and often suitable choice for aromatic compounds.

Experimental Workflow for Method Development

The development process follows a systematic workflow designed to optimize the separation of the target analyte from potential impurities and degradants.

Caption: A systematic workflow for HPLC method development.

Materials and Reagents
  • 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (or trifluoroacetic acid)

  • Ammonium acetate (or phosphate buffer salts)

Initial Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC method development.

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reversed-phase column suitable for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a buffered mobile phase with a pH of approximately 2.7, ensuring protonation of the piperidine.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities and determine the approximate elution time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Injection Volume 10 µLA standard injection volume.

Protocol for Method Optimization

Step-by-Step Optimization
  • Initial Scouting Gradient:

    • Prepare a solution of the analyte in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.1 mg/mL.

    • Inject the sample using the initial chromatographic conditions outlined in the table above.

    • Analyze the resulting chromatogram to determine the retention time of the analyte.

  • Gradient Adjustment:

    • Based on the retention time from the scouting run, adjust the gradient to improve resolution and reduce run time.

    • If the analyte elutes very early, a shallower gradient may be necessary.

    • If the analyte elutes very late, a steeper gradient can be employed.

  • Isocratic Method Development (if applicable):

    • If the scouting run indicates that an isocratic method is feasible (i.e., the analyte and any impurities elute within a narrow window), calculate the approximate mobile phase composition at the time of elution.

    • Perform a series of isocratic runs with varying ratios of Mobile Phase A and B to optimize the retention time and resolution.

  • Mobile Phase pH Optimization:

    • To fine-tune the peak shape, prepare mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers (e.g., phosphate buffer).

    • Inject the analyte and observe the effect on peak symmetry. The optimal pH will provide the most symmetrical peak.

  • Organic Modifier Selection:

    • If peak shape or resolution is still not optimal, consider changing the organic modifier from acetonitrile to methanol or a combination of both. Methanol can offer different selectivity for certain compounds.

Forced Degradation Studies and Stability-Indicating Properties

To establish the method as stability-indicating, forced degradation studies must be performed. This involves subjecting the analyte to stress conditions to generate potential degradation products.

Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to the target concentration and analyze using the optimized HPLC method.

  • Data Evaluation:

    • The chromatograms should show a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).

Caption: Workflow for forced degradation studies.

Method Validation Protocol

Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, analyte, and stressed samples.No interference at the retention time of the analyte peak. Peak purity index should be greater than 0.999.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts on different days with different equipment.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results.System suitability parameters should remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. By following a systematic approach that considers the physicochemical properties of the analyte and incorporates forced degradation studies, a robust and reliable stability-indicating method can be established. This method will be suitable for routine quality control and stability testing, ensuring the quality and safety of this potential pharmaceutical compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Application

Application Note: A Multi-faceted Mass Spectrometry Workflow for the Characterization of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Introduction and Scope The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a class of molecules of significant interest in medicinal chemistry and drug development. Its structure incorporates t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a class of molecules of significant interest in medicinal chemistry and drug development. Its structure incorporates three key pharmacophores: a piperidine ring, a 1,3,4-oxadiazole core, and a methoxyphenyl group. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, known for its role in modulating physicochemical and pharmacokinetic properties.[1] The 1,3,4-oxadiazole ring is a bioisostere of amides and esters, recognized for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]

Accurate structural confirmation, purity assessment, and quantification of such molecules are paramount throughout the drug discovery and development pipeline. Mass spectrometry (MS) offers an unparalleled combination of sensitivity, speed, and specificity, making it an indispensable tool for this purpose.[4] This application note provides a comprehensive, multi-step workflow utilizing modern mass spectrometry techniques for the complete characterization of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine, from initial formula confirmation to detailed structural elucidation and quantitative method development.

Foundational Analysis: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: The first and most critical step in characterizing a novel compound is the unambiguous confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with analyzers like Orbitrap or Time-of-Flight (TOF), provides mass measurements with high accuracy (typically < 5 ppm). This precision allows for the confident determination of a unique molecular formula, distinguishing the target compound from other isobaric species.[5] For the target molecule, the basic nitrogen atom on the piperidine ring makes it an ideal candidate for positive-ion electrospray ionization (ESI), which will generate the protonated molecule, [M+H]⁺.[6]

Table 1: Calculated Mass of Target Analyte
ParameterValue
Molecular Formula C₁₄H₁₇N₃O₂
Monoisotopic Mass 259.1321 Da
Theoretical m/z of [M+H]⁺ 260.1399 Da
Protocol 1: HRMS Analysis via ESI-TOF or ESI-Orbitrap
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in the protonation of the piperidine nitrogen.

  • Instrument Calibration: Calibrate the mass spectrometer using a certified calibration solution appropriate for the positive ion mode and the mass range of interest. Ensure the mass accuracy is within 2 ppm across the range.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Set the ESI source to positive ion mode.

    • Typical Source Parameters: Capillary Voltage: 3.5-4.0 kV; Gas Temperature: 300-350 °C; Nebulizer Gas: 1-2 Bar. These should be optimized for the specific instrument.

    • Acquire data in full scan mode over an m/z range of 100-500 with a resolution setting of >20,000.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass (260.1399 Da).

    • Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Expert Rationale: Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to probe the compound's structure. By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. The resulting product ions provide a structural fingerprint, confirming the connectivity of the piperidine, oxadiazole, and methoxyphenyl moieties. The fragmentation pathways are predictable based on the chemical nature of the molecule, with cleavages occurring at the most labile bonds.[5][6]

Proposed Fragmentation Pathways

The structure of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine suggests several likely fragmentation pathways under CID:

  • Pathway A: Piperidine Ring Opening: α-Cleavage adjacent to the nitrogen atom within the piperidine ring is a classic fragmentation for such structures.[6]

  • Pathway B: Cleavage between Piperidine and Oxadiazole: Scission of the C-C bond linking the two heterocyclic rings.

  • Pathway C: Oxadiazole Ring Cleavage: 1,3,4-oxadiazoles can undergo skeletal rearrangements, often resulting in the loss of stable small molecules.[7]

  • Pathway D: Cleavage between Oxadiazole and Phenyl Ring: Scission of the C-C bond connecting the oxadiazole and the methoxyphenyl group.

The diagram below illustrates these proposed fragmentation pathways.

G cluster_parent Precursor Ion cluster_fragments Major Product Ions parent [M+H]⁺ m/z = 260.14 F1 Fragment B Piperidinium Cation m/z = 84.08 parent->F1  Cleavage at Piperidine-Oxadiazole Linker F2 Fragment D Methoxyphenyl-Oxadiazole Cation m/z = 177.06 parent->F2  Cleavage at Piperidine-Oxadiazole Linker F4 Fragment A Piperidine Ring Opening m/z = 110.10 parent->F4 α-Cleavage in Piperidine Ring F3 Fragment C Cleavage Product m/z = 135.04 F2->F3 Loss of C₂H₂N₂ (Acetonitrile Loss)

Caption: Proposed MS/MS fragmentation pathways for protonated 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

Table 2: Predicted Product Ions and Their Origins
Proposed FragmentCalculated m/zProposed FormulaOrigin / Description
[M+H]⁺ 260.14C₁₄H₁₈N₃O₂⁺Precursor Ion
Fragment A 110.10C₇H₁₂N⁺Result of α-cleavage and subsequent rearrangement of the piperidine ring.[6]
Fragment B 84.08C₅H₁₀N⁺Cleavage of the bond between the piperidine and oxadiazole rings, forming a stable piperidinium ion.
Fragment C 135.04C₈H₇O₂⁺Methoxyphenyl acylium ion, formed following cleavage of the oxadiazole ring.
Fragment D 177.06C₉H₇N₂O₂⁺Methoxyphenyl-oxadiazole cation resulting from cleavage of the piperidine-oxadiazole bond.
Protocol 2: MS/MS Product Ion Scan
  • Sample and LC Setup: Use the same sample preparation as in Protocol 1. To ensure stable ion generation, couple the MS to an HPLC system.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Method:

    • Perform a full scan (MS1) to identify the retention time and confirm the m/z of the precursor ion (260.14).

    • Create a product ion scan method.

    • Precursor Ion: m/z 260.14.

    • Isolation Window: 1-2 Da.

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a wide range of fragments. This helps to capture both low-energy (stable fragments) and high-energy (smaller fragments) dissociations.

  • Data Analysis: Compare the acquired product ion spectrum against the predicted fragments in Table 2. The presence of these key fragments confirms the structural components and their connectivity.

Quantitative Analysis: LC-MS/MS with Multiple Reaction Monitoring (MRM)

Expert Rationale: For pharmacokinetic, toxicokinetic, or quality control studies, precise quantification is necessary. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.[8] This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. By selecting unique transitions for the target analyte, it can be accurately quantified even in complex matrices like plasma.[8]

G cluster_workflow LC-MS/MS (MRM) Workflow A Sample Preparation (e.g., Protein Precipitation) B LC Separation (C18 Reverse Phase) A->B C Ionization (Positive ESI) B->C D Q1: Precursor Ion Selection (m/z 260.14) C->D E q2: Collision Cell (CID) (Fragmentation) D->E F Q3: Product Ion Selection (e.g., m/z 177.06, 84.08) E->F G Detector & Quantification F->G

Caption: A typical workflow for quantitative analysis using LC-MS/MS in MRM mode.

Protocol 3: LC-MRM Method Development
  • Selection of MRM Transitions: Based on the product ion scan (Protocol 2), select at least two of the most intense and specific fragment ions for the MRM transitions. A primary "quantifier" ion and a secondary "qualifier" ion are recommended for identity confirmation.

  • Optimization of MS Parameters:

    • Infuse a standard solution of the analyte and optimize the collision energy (CE) for each selected transition to maximize the product ion signal.

    • Optimize source-dependent parameters like capillary voltage and gas flows to maximize the precursor ion signal.

  • Sample Preparation (Example for Plasma):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the analyte into the blank matrix (e.g., plasma).

    • Process the calibration standards and unknown samples using the optimized LC-MRM method.

    • Quantify the analyte in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Table 3: Suggested Starting Parameters for LC-MRM Method
ParameterSuggested Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FA
Ionization Mode ESI Positive
Quantifier Transition 260.14 → 177.06
Qualifier Transition 260.14 → 84.08
Collision Energy Optimize for each transition (start at 15-25 eV)
Dwell Time 50-100 ms

Conclusion

This application note outlines a comprehensive and robust mass spectrometry-based strategy for the characterization of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. The workflow progresses logically from definitive molecular formula confirmation using HRMS to detailed structural elucidation via MS/MS fragmentation analysis, and finally to a framework for sensitive and specific quantification by LC-MRM. These protocols provide researchers, scientists, and drug development professionals with the necessary tools to confidently identify and measure this compound, supporting its progression through the research and development lifecycle.

References

  • BenchChem. (2025). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. Available at: [Link]

  • Richard, J. J., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Gümüş, M., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

  • Richard, J. J., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Available at: [Link]

  • Flammang, R., et al. (2004). The Abundances of Fragment Ions Formed via Skeletal Rearrangements From 2,5-disubstituted-1,3,4-oxadiazoles and Their Theoretical Calculated Stabilities. European Journal of Mass Spectrometry. Available at: [Link]

  • Rescifina, A., et al. (2014). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ScienceDirect. Available at: [Link]

  • ResearchGate. (2021). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Available at: [Link]

  • ResearchGate. (2013). Mass fragmentation pattern of the synthesized molecule 6f. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2013). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • NextSDS. (n.d.). 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine. Available at: [Link]

  • Patil, S., et al. (2021). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Stabile, P., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reva, I., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]

  • Kantharaju, K., et al. (2011). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Iraji, A., et al. (2025). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Scientific Reports. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts. Available at: [Link]

  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Available at: [Link]

  • Husain, A., et al. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Kumar, D., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

  • Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Molbank. Available at: [Link]

  • Umair, M., et al. (2022). Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. ACS Omega. Available at: [Link]

Sources

Method

Application Notes and Protocols for Assessing the Cellular Effects of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

A Senior Application Scientist's Guide to Evaluating a Novel Oxadiazole Derivative in Cell-Based Assays Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel Oxadiazole Derivative in Cell-Based Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the biological activity of the novel compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] Given the therapeutic potential of this chemical class, a rigorous and systematic evaluation of new analogs is paramount. These application notes detail the principles and provide step-by-step protocols for a tiered approach to assessing the impact of this compound on cell viability, proliferation, and the induction of cell death. We will cover foundational colorimetric assays that measure metabolic activity, such as the MTT and Resazurin assays, and delve into more mechanistic assays like Annexin V staining for the detection of apoptosis. The causality behind experimental choices, self-validating systems within protocols, and authoritative grounding through comprehensive references are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety and the Imperative for Robust Cell Viability Assessment

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in drug discovery due to its favorable pharmacokinetic properties and diverse biological activities.[4][5] Numerous studies have reported that compounds containing this scaffold possess anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine, is a novel derivative whose biological effects are yet to be fully elucidated.

The initial step in characterizing any new potential therapeutic agent is to determine its effect on cell populations. Cell viability assays are fundamental tools in this process, providing a quantitative measure of a compound's cytostatic or cytotoxic effects. These assays are crucial for determining the dose-response relationship and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).

This guide will equip the researcher with the necessary protocols to:

  • Determine the effect of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine on cellular metabolic activity.

  • Assess the compound's impact on cell proliferation.

  • Investigate the mechanism of cell death, specifically distinguishing between apoptosis and necrosis.

Foundational Viability Assays: Measuring Metabolic Activity

Metabolically active cells possess dehydrogenase enzymes that reduce various substrates, a process that can be harnessed to generate a measurable signal proportional to the number of viable cells. The MTT and Resazurin assays are two of the most common methods for this purpose.

The MTT Assay: A Classic Colorimetric Approach

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7] The principle of the assay is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: Assay Execution A Seed cells in a 96-well plate B Treat cells with serial dilutions of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine A->B 24h incubation C Add MTT solution to each well B->C 24-72h incubation D Incubate for 2-4 hours at 37°C C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: A generalized workflow for the MTT cell viability assay.

Materials:

  • 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (stock solution in DMSO)

  • Cell line of interest (e.g., A549, MCF-7, etc.)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6][7]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[10]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] The optimal seeding density should be determined empirically for each cell line.

    • Include wells with medium only to serve as a blank control.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[11]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]

    • Incubate the plate for 2-4 hours at 37°C.[12] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6][13]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

The Resazurin Assay: A Fluorescent Alternative

The Resazurin (AlamarBlue) assay is another widely used method for measuring cell viability.[14][15] It is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by intracellular reductases.[15][16] The fluorescence intensity is directly proportional to the number of viable cells. This assay is generally considered more sensitive than the MTT assay and is a homogeneous assay, meaning the reagent can be added directly to the cells without the need for a solubilization step.[16]

Resazurin_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: Assay Execution A Seed cells in an opaque-walled 96-well plate B Treat cells with serial dilutions of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine A->B 24h incubation C Add Resazurin solution to each well B->C 24-72h incubation D Incubate for 1-4 hours at 37°C C->D E Measure fluorescence (Ex: 560 nm, Em: 590 nm) D->E

Caption: A generalized workflow for the Resazurin cell viability assay.

Materials:

  • 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized and protected from light)[16]

  • Opaque-walled 96-well plates (to minimize background fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Resazurin Addition and Incubation:

    • After the desired compound incubation period, add 20 µL of the resazurin solution to each well.[16]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[16] The optimal incubation time should be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[16]

Delving Deeper: Assessing the Mechanism of Cell Death

If 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is found to reduce cell viability, the next logical step is to investigate the mechanism of cell death. A key distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V assay is a widely used method for detecting apoptosis.[17][18]

The Annexin V Assay: Detecting Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[17][18] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent intercalating agent, is also included in the assay. PI is membrane-impermeable and therefore cannot enter live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17] By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[18]

Apoptosis_Detection cluster_cells Cell Populations cluster_staining Staining cluster_analysis Analysis Live Live Cells (Annexin V-, PI-) Stain Incubate with Annexin V-FITC and PI Live->Stain Early Early Apoptotic Cells (Annexin V+, PI-) Early->Stain Late Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Late->Stain Necrotic Necrotic Cells (Annexin V-, PI+) Necrotic->Stain Flow Flow Cytometry Stain->Flow

Sources

Application

Application Note: Formulation Strategies for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Scientific Rationale The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Rationale

The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a highly potent class of small-molecule inhibitors targeting the Autotaxin (ATX) signaling axis. Structurally, the molecule features a basic piperidine pharmacophore linked to a lipophilic 2-methoxyphenyl group via a 1,3,4-oxadiazole bioisostere. While this structural arrangement grants excellent target affinity, it presents classic Biopharmaceutics Classification System (BCS) Class II challenges: high permeability but exceptionally poor aqueous solubility.

This application note details field-proven formulation strategies to overcome the delivery barriers of this compound for both in vitro assays and in vivo preclinical models. By leveraging the physicochemical properties of the molecule—specifically the basicity of the piperidine nitrogen and the hydrophobicity of the oxadiazole tail—we can engineer self-validating delivery systems that ensure high bioavailability and reproducible pharmacokinetic (PK) profiles.

Biological Context: The ATX-LPA Axis

To understand the formulation requirements, we must first contextualize the biological target. Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), is a secreted enzyme responsible for the extracellular hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) (1)[1]. LPA is a pleiotropic bioactive lipid that signals through six distinct G-protein coupled receptors (LPAR1-6) to drive cell migration, proliferation, and survival (2)[2].

Dysregulation of the ATX-LPA axis is heavily implicated in tumor-promoting inflammation, therapy resistance in breast cancer (3)[3], and fibrotic diseases. Piperidine derivatives containing oxadiazole rings have been extensively patented and developed as potent ATX inhibitors capable of halting these pathological pathways (4)[4].

ATXPathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor Piperidine-Oxadiazole Inhibitor Inhibitor->ATX Inhibition GPCR LPA Receptors (LPAR1-6) LPA->GPCR Binding Fibrosis Fibrosis & Cancer GPCR->Fibrosis Signaling

Fig 1: Mechanism of action for piperidine-oxadiazole derivatives in the ATX-LPA signaling pathway.

Physicochemical Profiling & Causality

To engineer a robust formulation, we must exploit the molecule's intrinsic properties:

  • Basic Center (Piperidine Ring): The secondary amine of the piperidine ring has a calculated pKa of ~9.5. At physiological pH (7.4), it is predominantly ionized, but the highly lipophilic tail suppresses overall aqueous solubility. However, this high pKa makes it an excellent candidate for salt formation .

  • Lipophilic Tail (2-Methoxyphenyl-oxadiazole): This planar, aromatic system drives the LogP value up (estimated LogP ~3.5 - 4.0). This tail is perfectly sized to act as a guest molecule within the hydrophobic cavity of cyclodextrins, making inclusion complexation a highly viable alternative when salt forms face disproportionation in the gut.

Formulation Strategy 1: Hydrochloride Salt Formation

Causality: Converting the free base into a hydrochloride (HCl) salt lowers the crystal lattice energy and introduces strong ion-dipole interactions with water molecules. This drastically shifts the thermodynamic equilibrium, increasing aqueous solubility by several orders of magnitude, making it suitable for oral gavage (PO) or intravenous (IV) bolus administration in rodents.

Protocol 1: In Situ HCl Salt Generation

Self-Validating Step: The transition from a cloudy suspension to a clear solution upon the addition of ethereal HCl visually validates successful protonation and salt formation.

  • Dissolution: Weigh 100 mg of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine free base and suspend it in 5.0 mL of anhydrous ethanol in a 20 mL scintillation vial.

  • Cooling: Place the vial in an ice bath (0–5°C) and purge the headspace with nitrogen gas to prevent moisture ingress.

  • Protonation: Dropwise, add 1.1 molar equivalents of 2.0 M HCl in diethyl ether while stirring continuously at 400 RPM. The suspension should briefly clarify before a white precipitate (the HCl salt) begins to crash out.

  • Maturation: Stir the mixture for 2 hours at room temperature to ensure complete crystallization and uniform particle size distribution.

  • Isolation: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake twice with 2.0 mL of cold diethyl ether to remove unreacted free base and residual ethanol.

  • Drying: Dry the obtained salt under a high vacuum at 40°C for 12 hours. Store in a desiccator.

Formulation Strategy 2: HP-β-CD Inclusion Complexation

Causality: In scenarios where the HCl salt causes local irritation upon IV injection, or where physiological pH in the duodenum causes the salt to precipitate back into the free base (salt disproportionation), encapsulating the drug is required. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic cavity that shields the 2-methoxyphenyl-oxadiazole tail, while its hydroxylated exterior ensures high aqueous solubility.

Protocol 2: Phase-Solubility and Complexation

Self-Validating Step: Syringe filtration (0.22 µm) removes any uncomplexed API. If the resulting filtrate remains clear upon dilution with PBS, the inclusion complex is thermodynamically stable.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • API Addition: Add the free base API to the HP-β-CD solution at a target concentration of 10 mg/mL (Note: This is an oversaturated state).

  • Complexation: Sonicate the mixture in a water bath at 25°C for 30 minutes to provide the activation energy required for the guest-host interaction.

  • Equilibration: Transfer the vial to a magnetic stirrer and stir at 500 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. The uncomplexed, insoluble free base will be retained on the filter, yielding a clear, optically transparent filtrate containing the API-HP-β-CD complex.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized API before dosing.

Formulation Decision Workflow

FormulationWorkflow API 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (Free Base) pKa pKa Analysis (Piperidine N ~9.5) API->pKa LogP LogP Analysis (Lipophilic Tail) API->LogP Salt Salt Formation (HCl, Mesylate) pKa->Salt High pKa CD HP-β-CD Complexation (Hydrophobic Cavity) LogP->CD Poor Aqueous Sol. Lipid Lipid Nanoparticles (SEDDS) LogP->Lipid High Lipophilicity

Fig 2: Formulation decision tree based on the physicochemical properties of the API.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic improvements based on the applied formulation strategies for piperidine-oxadiazole derivatives.

Formulation TypeAqueous Solubility (mg/mL)Estimated Bioavailability (F%)Primary Application ContextStability (Room Temp)
Free Base (Unformulated) < 0.05< 5%In vitro DMSO stocks> 2 Years (Solid)
Hydrochloride (HCl) Salt > 15.0~ 45 - 55%Oral (PO) gavage, IV Bolus> 1 Year (Solid)
HP-β-CD Inclusion Complex ~ 8.5 - 10.0~ 65 - 75%IV Infusion, Tox Studies14 Days (Solution)

Note: Bioavailability estimates are based on standard rodent PK models for BCS Class II basic amines.

References

  • The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer Source: PMC - NIH URL:[Link]

  • Autotaxin: structure-function and signaling Source: PMC - NIH URL:[Link]

  • Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer Source: PMC - NIH URL:[Link]

  • KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same Source: Google Patents URL

Sources

Method

using 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine as a pharmacophore building block

Application Note: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine as a Privileged Pharmacophore in Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic assembly of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine as a Privileged Pharmacophore in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic assembly of privileged scaffolds is essential for developing high-affinity, metabolically stable therapeutics. The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine serves as a highly versatile pharmacophore building block. It integrates three distinct functional motifs, each contributing specific physicochemical and biological properties to the resulting molecular architecture:

  • 1,3,4-Oxadiazole Core : This five-membered heterocycle acts as a metabolically stable bioisostere for amides and esters. It provides a flat, aromatic linker that positions peripheral substituents in specific orientations while acting as a robust hydrogen-bond acceptor 1.

  • Piperidine Ring : The saturated azacycle introduces a basic nitrogen center (pKa ~9.5). This is critical for modulating the overall lipophilicity (LogD) of the molecule and forming salt bridges with acidic residues (e.g., Aspartate) in target binding pockets like GPCRs or kinases. Furthermore, the secondary amine serves as the primary synthetic handle for rapid derivatization.

  • 2-Methoxyphenyl Group : The ortho-methoxy substitution creates intentional steric hindrance, restricting the free rotation of the phenyl ring relative to the oxadiazole plane. This conformational locking reduces the entropic penalty upon target binding and enhances lipophilic interactions within deep hydrophobic pockets.

G Core 4-[5-(2-Methoxyphenyl)- 1,3,4-oxadiazol-2-yl]piperidine Pip Piperidine Ring (Basic Center) Core->Pip Oxa 1,3,4-Oxadiazole (Amide Bioisostere) Core->Oxa Meth 2-Methoxyphenyl (Lipophilic/Steric) Core->Meth GPCR Kinase / GPCR Binding Pip->GPCR Metab Metabolic Stability Oxa->Metab Pocket Hydrophobic Pocket Fit Meth->Pocket

Pharmacophore deconstruction and target interaction logic.

Synthetic Derivatization: N-Alkylation/Acylation Protocol

To utilize this building block effectively, researchers typically functionalize the secondary amine of the piperidine ring to explore Structure-Activity Relationships (SAR).

Objective : Synthesize N-alkyl or N-acyl derivatives while preventing over-alkylation or degradation of the oxadiazole core.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of SN2 reactions without hydrogen-bonding to the nucleophile, thereby maximizing the piperidine nitrogen's reactivity.

  • Base Addition : Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen, which would otherwise halt the reaction.

  • Electrophile Addition : Cool the reaction mixture to 0°C. Add 1.1 equivalents of the desired electrophile (e.g., benzyl bromide or acetyl chloride) dropwise over 10 minutes.

    • Causality: Dropwise addition at low temperature controls the reaction kinetics, preventing exothermic side reactions and minimizing poly-alkylation.

  • Reaction Monitoring (Self-Validating System) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

    • Validation: Stain the TLC plate with ninhydrin. The complete disappearance of the ninhydrin-active (pink/purple) secondary amine spot and the emergence of a new UV-active product spot confirms successful N-derivatization.

  • Workup : Quench the reaction with ice-cold water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

W Start Building Block Preparation React N-Alkylation (Base + Electrophile) Start->React Purify Chromatography (Yield >80%) React->Purify Assay In Vitro Screening (AChE / BACE-1) Purify->Assay ADME Microsomal Stability Assay->ADME

Step-by-step workflow from chemical derivatization to biological screening.

Biological Applications & Target Profiling

Derivatives of 1,3,4-oxadiazole-piperidine hybrids have shown significant promise as multitargeted ligands, particularly in neurodegenerative diseases and antimicrobial applications 2. In the context of Alzheimer's Disease therapy, these scaffolds are frequently evaluated for their ability to inhibit human β-secretase 1 (hBACE-1) and Acetylcholinesterase (AChE) 3. The basic piperidine nitrogen interacts with the catalytic dyad (Asp32 and Asp228) of hBACE-1, while the oxadiazole core ensures optimal orientation within the active site.

Table 1: Representative SAR Data for N-Substituted 1,3,4-Oxadiazole-Piperidine Hybrids

Compound DerivativeSubstitution (Piperidine N-R)hBACE-1 IC₅₀ (μM)hAChE IC₅₀ (μM)Calculated LogP
Scaffold Control -H (Unsubstituted)> 50.0> 50.02.1
Derivative A N-Benzyl3.748.453.8
Derivative B N-(4-Chlorobenzyl)1.292.154.4
Derivative C N-Acetyl15.622.32.5

Note: Data trends illustrate the necessity of a lipophilic N-substituent (e.g., 4-chlorobenzyl) to achieve low-micromolar inhibition, driving hydrophobic interactions in the AChE-PAS (Peripheral Anionic Site) region.

In Vitro ADME: Microsomal Stability Protocol

Because the 1,3,4-oxadiazole ring is specifically selected to bypass the metabolic liabilities of standard amides, validating the metabolic stability of the synthesized derivatives is a mandatory step in the drug development pipeline.

Objective : Determine the intrinsic clearance (CL_int) of the synthesized derivatives using Human Liver Microsomes (HLM).

Step-by-Step Methodology :

  • Incubation Mixture : In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL), the test compound (1 μM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Cytochrome P450 (CYP450) enzymes require NADPH as a critical electron-donating cofactor. Using a regenerating system rather than direct NADPH maintains constant cofactor levels, preventing artificial reaction plateauing over the 60-minute assay.

  • Time-Course Sampling & Quenching : At designated time points (0, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, abruptly halting metabolism. The internal standard normalizes any volumetric or ionization variability during subsequent LC-MS/MS analysis.

  • Assay Validation (Self-Validating System) : Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

    • Validation: If Verapamil is not >80% degraded by 60 minutes, it indicates that the HLM batch has lost enzymatic activity or the NADPH system has failed, thereby invalidating the entire assay plate.

  • Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: ACS Omega URL
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL
  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy Source: ACS Publications URL
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Technical Support Center: Solubility Enhancement for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Overview Welcome to the formulation support center for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Overview Welcome to the formulation support center for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. This portal provides mechanistic troubleshooting and validated protocols for researchers working with this specific compound. Due to its highly lipophilic 2-methoxyphenyl-oxadiazole core and the basic piperidine amine (pKa ~9.5), this molecule exhibits severe pH-dependent solubility, high crystal packing energy, and a strong tendency to precipitate in physiological media[5].

Module 1: Salt Screening and pH Modulation

FAQ 1.1: Why does the compound precipitate in simulated intestinal fluid (SIF, pH 6.8) despite dissolving rapidly in simulated gastric fluid (SGF, pH 1.2)? Causality: The piperidine nitrogen is a basic secondary amine. In SGF (pH 1.2), the amine is fully protonated, forming a highly soluble hydrochloride salt in situ. In SIF (pH 6.8), the environmental pH approaches the compound's pHmax​ (the pH of maximum solubility). This shifts the equilibrium toward the highly lipophilic, unionized free base. Because the planar 1,3,4-oxadiazole core promotes strong π−π stacking, the free base has a high crystal lattice energy and rapidly precipitates out of solution [1].

FAQ 1.2: How do I select the optimal counterion to prevent disproportionation during storage? Causality: Disproportionation occurs when a salt converts back to its free base in the presence of moisture. To ensure complete proton transfer and a stable ionic bond for a basic piperidine derivative, you must select an acid with a pKa at least 2 to 3 units lower than the pKa of the piperidine amine ( ΔpKa≥3 ) [1].

Troubleshooting: The synthesized hydrochloride salt is excessively hygroscopic and deliquesces. Solution: Chloride salts of secondary amines can form highly hygroscopic crystal lattices. Switch to a bulkier, more lipophilic counterion that disrupts the crystal lattice symmetry without attracting ambient moisture. Mesylate (methanesulfonate) or tosylate (p-toluenesulfonate) are field-proven alternatives for piperidine-containing compounds that yield stable, non-hygroscopic crystalline salts [2].

Protocol: Miniaturized 96-Well Plate Salt Screening This self-validating protocol ensures minimal API waste while screening for thermodynamically stable polymorphs.

  • Preparation: Dispense 2.0 mg of the free base API into each well of a 96-well glass-coated microtiter plate.

  • Solvent Addition: Add 100 µL of diverse screening solvents (e.g., Acetone/Water 9:1, Ethanol, THF) to create a suspension.

  • Counterion Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, maleic acid) to respective wells.

  • Thermal Cycling: Seal and heat the plate to 50°C for 2 hours with agitation, then cool to 5°C at a controlled rate of 0.1°C/min to induce nucleation.

  • Harvesting & Validation: Centrifuge the plate, decant the supernatant, and dry the solid under vacuum. Validate the solid via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point [2].

SaltScreening API Free Base API (Piperidine Core) Thermal Thermal Cycling (50°C to 5°C) API->Thermal Acid Acid Selection (ΔpKa ≥ 3) Acid->Thermal Solvent Solvent System (Alcohols/Ketones) Solvent->Thermal PXRD PXRD & DSC Characterization Thermal->PXRD Harvest Crystals Hit Optimal Crystalline Salt PXRD->Hit Confirm Purity

Logical workflow for high-throughput salt screening of basic piperidine derivatives.

Module 2: Cyclodextrin Inclusion Complexes

FAQ 2.1: Which cyclodextrin derivative is most effective for this specific molecule? Causality: The 2-methoxyphenyl group is highly lipophilic and sterically bulky, making it an ideal "guest" for the hydrophobic cavity of β -cyclodextrins. Sulfobutylether- β -cyclodextrin (SBE- β -CD) is highly recommended over standard HP- β -CD. SBE- β -CD is synergistic because its negatively charged sulfonate groups form electrostatic interactions with the positively charged piperidine nitrogen at acidic to neutral pH, providing a dual solubilization mechanism (cavity inclusion + ion-pairing) [3].

Troubleshooting: Phase solubility diagrams show an AL​ -type profile, but overall solubility remains inadequate. Solution: An AL​ -type profile indicates a 1:1 linear stoichiometric complexation. If absolute solubility is still low, the binding constant ( K1:1​ ) is insufficient. Add a low concentration of a water-soluble polymer (e.g., 0.1% w/v HPMC or PVP). These polymers act as thermodynamic stabilizers, forming a ternary complex that reduces cyclodextrin mobility and increases the complexation efficiency [3].

Protocol: Phase Solubility and Ternary Complexation

  • Preparation: Prepare aqueous solutions of SBE- β -CD ranging from 0 to 50 mM in a phosphate buffer (pH 6.8).

  • Polymer Addition: Dissolve 0.1% w/w PVP K-30 into the buffer solutions to facilitate ternary complexation.

  • API Addition: Add an excess amount of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine to each vial.

  • Equilibration: Seal the vials and shake at 100 rpm at 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Validation: Filter the suspensions through a 0.45 µm PVDF syringe filter. Dilute the filtrate and quantify the dissolved API concentration using HPLC-UV to calculate the stability constant ( Kc​ ).

Quantitative Data: Solubility Enhancement Comparison

Formulation StrategyApparent Aqueous Solubility (pH 6.8)Fold Enhancement vs. Free BaseStability (6 months, 40°C/75% RH)
Free Base (Unformulated)2.5 µg/mL1xStable
Hydrochloride Salt45.0 µg/mL18xHygroscopic (deliquesces risk)
HP- β -CD Complex (10% w/v)320.0 µg/mL128xStable
SBE- β -CD Complex (10% w/v)850.0 µg/mL340xStable
Amorphous Solid Dispersion1,200.0 µg/mL480xKinetically stable (polymer dependent)

Module 3: Amorphous Solid Dispersions (ASDs)

FAQ 3.1: Why formulate an ASD instead of relying on a crystalline salt? Causality: While salts are excellent, the planar 1,3,4-oxadiazole ring creates strong crystal packing forces that can still limit dissolution rates. By trapping the drug in a high-energy, non-crystalline (amorphous) state within a polymer matrix, the thermodynamic barrier to dissolution (crystal lattice energy) is completely bypassed, allowing for massive supersaturation in the gastrointestinal tract [4].

Troubleshooting: The ASD shows a "spring and parachute" dissolution profile, but the "parachute" crashes too quickly. Solution: The drug rapidly supersaturates (the spring) but then precipitates back into a stable crystalline form (the crash) because the polymer fails to inhibit nucleation in solution. Switch to an amphiphilic polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS is particularly effective at maintaining supersaturation for basic drugs in the intestinal environment due to its hydrophobic acetate groups (which interact with the oxadiazole) and hydrophilic succinate groups (which maintain aqueous solubility) [4].

Protocol: Hot-Melt Extrusion (HME) for ASD Production

  • Blending: Geometrically mix the API and HPMCAS at a 1:3 weight ratio to ensure uniform distribution.

  • Feeding: Feed the physical mixture into a co-rotating twin-screw extruder.

  • Extrusion: Set the barrel temperature profile to slightly above the glass transition temperature ( Tg​ ) of the polymer and the melting point of the API, ensuring temperatures remain strictly below the API's thermal degradation threshold.

  • Cooling: Rapidly cool the extrudate using a chill roll. This rapid temperature drop freezes molecular mobility, locking the API in the amorphous state.

  • Validation: Mill the extrudate into a powder. Validate the absence of crystallinity using PXRD (looking for a broad "halo" rather than sharp peaks).

ASDThermodynamics Crystalline Crystalline API (Low Energy, Insoluble) EnergyInput Thermal/Mechanical Energy (Hot-Melt Extrusion) Crystalline->EnergyInput Amorphous Amorphous API (High Energy, Unstable) EnergyInput->Amorphous Stabilized Amorphous Solid Dispersion (High Energy, Kinetically Stable) Amorphous->Stabilized Anti-plasticization Polymer Polymer Matrix (HPMCAS / PVP-VA) Polymer->Stabilized H-bonding Dissolution Supersaturated Solution (High Bioavailability) Stabilized->Dissolution Spring & Parachute

Thermodynamic and kinetic stabilization pathways in Amorphous Solid Dispersions.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]

  • Sharma, P., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Molecular Pharmaceutics, 15(10), 4355-4367. Available at:[Link]

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in enteric delivery systems. Cureus, 15(9), e46062. Available at:[Link]

  • Karagianni, A., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics, 10(3), 98. Available at:[Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. Available at:[Link]

Optimization

Technical Support Center: Optimizing Purification for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine .

The primary purification challenge for this molecule stems from its structural dichotomy: it possesses a highly stable, planar lipophilic core (the 2-methoxyphenyl-oxadiazole moiety) paired with a highly basic secondary amine (the piperidine ring, pKa ~9.5). If not properly managed, this basic nitrogen will cause severe peak tailing on silica gel and erratic retention in reverse-phase systems.

Diagnostic Purification Workflow

Before selecting a purification method, use the decision matrix below to determine the most efficient path based on your crude mixture's purity and scale.

Purification Start Crude 1,3,4-Oxadiazole Piperidine Mixture ABE Acid-Base Extraction (pH < 3 then pH > 10) Start->ABE Check Purity > 85%? ABE->Check LC-MS/TLC NP_Flash Normal Phase Flash (Add 1-5% TEA) Check->NP_Flash No RP_HPLC Reverse-Phase HPLC (0.1% TFA Modifier) Check->RP_HPLC Yes Pure Pure Target Compound (>98% Purity) NP_Flash->Pure RP_HPLC->Pure

Decision tree for the purification of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction (Exploiting Piperidine Basicity)

Causality: The piperidine nitrogen is highly basic. At low pH, it protonates to form a water-soluble ammonium salt, forcing neutral impurities (e.g., unreacted 2-methoxybenzoic acid derivatives or neutral oxadiazole precursors) to remain in the organic phase. Raising the pH neutralizes the amine, allowing the free base to be extracted back into a fresh organic layer. The 1,3,4-oxadiazole ring is robust enough to withstand brief exposure to these aqueous conditions without undergoing hydrolysis, as demonstrated in semiaqueous oxadiazole synthesis methodologies ().

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aq) until the aqueous layer reaches pH 2–3 (typically 3 × 15 mL).

    • Validation Checkpoint: Spot the remaining organic layer on a TLC plate. The target compound should be completely absent (remaining at the baseline if spotted from the aqueous layer), while neutral impurities will migrate with the solvent front.

  • Organic Wash: Separate the acidic aqueous layer and wash it once with fresh DCM (10 mL) to remove any residual lipophilic impurities. Discard the organic layers.

  • Basification: Carefully basify the aqueous layer by adding 2M NaOH (aq) dropwise under gentle stirring until the solution reaches pH 10–11.

    • Validation Checkpoint: The solution will transition from clear to cloudy as the piperidine free base precipitates or forms a micro-emulsion.

  • Recovery Extraction: Extract the basified aqueous layer with fresh DCM (3 × 20 mL).

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (water bath <40°C).

Protocol B: Amine-Optimized Normal Phase Flash Chromatography

Causality: Unmodified silica gel contains highly acidic silanol groups (Si-OH). The basic secondary amine of the piperidine moiety acts as a strong hydrogen bond acceptor and proton abstractor, leading to irreversible adsorption and severe peak tailing. Adding Triethylamine (TEA) competitively binds these active sites, passivating the column and preventing irreversible retention of piperidine derivatives ().

  • Mobile Phase Preparation: Prepare a gradient system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to both solvent reservoirs.

  • Column Passivation: Pre-equilibrate the normal-phase silica column with 3 to 5 column volumes (CV) of the TEA-containing starting solvent (e.g., 100% DCM with 1% TEA) to fully neutralize the acidic silanols.

  • Dry Loading: Dissolve the sample from Protocol A in a minimum amount of DCM, add Celite or basic alumina (1:2 w/w ratio to the sample), and evaporate to a free-flowing powder. Load this onto the column head.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).

    • Validation Checkpoint: Monitor via UV (254 nm). The target compound should elute as a sharp, symmetrical peak. If tailing persists, the silica was insufficiently passivated; increase TEA to 2% for future runs or switch to a basic alumina stationary phase.

Quantitative Data & Metrics

Table 1: Recommended Solvent Systems and Expected Retention Behavior
Chromatography TypeSolvent SystemModifierExpected Behavior / Rf
Normal Phase (Silica) DCM / MeOH (95:5)NoneSevere tailing, Rf ~0.1–0.2
Normal Phase (Silica) DCM / MeOH (95:5)1% TEASharp peak, Rf ~0.3–0.4
Reverse Phase (C18) Water / MeCN0.1% TFASharp peak, elutes as TFA salt
Reverse Phase (C18) Water / MeCN0.1% NH₄OHSharp peak, elutes as free base
Table 2: Acid-Base Extraction Phase Distribution
pH LevelTarget Compound StatePhase LocationImpurity Location
pH 2 (1M HCl) Protonated (Ammonium salt)Aqueous PhaseOrganic Phase (Neutral/Acidic impurities)
pH 10 (2M NaOH) Deprotonated (Free base)Organic PhaseAqueous Phase (Acidic impurities)

Troubleshooting FAQs

Q: Why is my product decomposing during the concentration step after chromatography? A: While 1,3,4-oxadiazoles are generally stable, prolonged exposure to highly basic conditions (like residual TEA) combined with thermal stress during solvent evaporation can lead to ring-opening degradation. Causality: The oxadiazole ring can undergo hydrolysis under extended thermal stress in the presence of strong nucleophiles or bases. Solution: Keep the rotary evaporator water bath below 40°C. To rapidly remove residual TEA, co-evaporate the final product with toluene (2 × 10 mL) to azeotropically strip the volatile amine.

Q: I am using Prep-HPLC with 0.1% TFA, but my downstream biological assay is failing. Why? A: Causality: When purifying via RP-HPLC with Trifluoroacetic acid (TFA), the piperidine moiety is protonated, and the molecule is isolated as a trifluoroacetate salt. TFA is highly cytotoxic and can artificially suppress cell viability or interfere with in vitro binding assays. Solution: Perform a post-purification salt exchange. Dissolve the isolated TFA salt in DCM, wash with saturated NaHCO₃ (aq) to generate the free base, dry, and re-concentrate. Alternatively, use a volatile basic modifier like 0.1% NH₄OH during your HPLC run to isolate the free base directly.

Q: Can I use recrystallization instead of chromatography for this specific molecule? A: Yes, provided the initial purity is >85%. Causality: The rigid, planar 1,3,4-oxadiazole core and the 2-methoxyphenyl ring facilitate strong π−π stacking in the crystal lattice, allowing for efficient recrystallization (). Solution: Ensure the compound is entirely in its free-base form (mixed salt/free-base states will oil out rather than crystallize). Dissolve the crude solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then transfer to a 4°C refrigerator overnight to induce crystallization.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities ACS Omega URL:[Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics PLOS One URL:[Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions Chemical Science (RSC Publishing) URL:[Link]

Troubleshooting

reducing thermal degradation of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine during storage

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals handling 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals handling 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine .

As a hybrid molecule containing both a highly stable aromatic heterocycle and a reactive secondary amine, its thermal degradation profile is asymmetric. This guide provides the mechanistic causality behind its degradation, analytical troubleshooting steps, and self-validating protocols to ensure structural integrity during storage.

Part 1: Mechanistic Overview & Troubleshooting FAQs

The structural dichotomy of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine dictates its storage requirements. The 1,3,4-oxadiazole core is exceptionally robust, while the piperidine ring is the molecule's Achilles' heel under thermal stress.

Q1: Why is my compound degrading at 40°C when 1,3,4-oxadiazoles are known for high thermal stability? A: The vulnerability does not lie in the oxadiazole ring. 1,3,4-oxadiazoles possess excellent thermal stability, often resisting degradation and ring cleavage up to 400°C–425°C in polymeric systems[1]. The degradation you are observing is localized entirely to the piperidine moiety . Piperidine is a cyclic secondary amine; at elevated temperatures, the lone pair of electrons on the nitrogen becomes highly reactive toward atmospheric oxygen, leading to rapid oxidative degradation long before the oxadiazole ring is compromised[2].

Q2: I left the free base form on the benchtop, and LC-MS shows a major impurity with a +44 Da mass shift. What happened? A: You are observing carbamate formation . Secondary amines like piperidine react readily with atmospheric CO 2​ , a process accelerated by ambient heat and moisture[3]. The reaction involves the nucleophilic attack of the piperidine nitrogen on CO 2​ , forming a carbamic acid intermediate. This intermediate is then stabilized by a second amine molecule (or water acting as a diffusive intermediate) to form an ammonium carbamate salt[3].

Q3: My sample has turned yellow over time, and LC-MS shows a +16 Da shift. How did thermal stress cause this? A: Thermal stress lowers the activation energy for radical-mediated oxidation. The piperidine nitrogen reacts with O 2​ to form an N-oxide (+16 Da)[2]. Further thermal degradation can lead to the cleavage of the carbon-nitrogen bond or the loss of hydrogen to form imines (e.g., tetrahydropyridine derivatives)[2][4]. The yellowing is a classic visual indicator of these conjugated oxidation byproducts.

Q4: What is the most definitive chemical strategy to prevent thermal degradation during long-term storage? A: Salt formation . Converting the basic piperidine free base into a hydrochloride (HCl) salt protonates the secondary amine. This ties up the nitrogen's lone pair, completely preventing nucleophilic attack on CO 2​ and drastically increasing the oxidation potential[4]. The positively charged ammonium ion is significantly more thermally stable than the free base[4].

Part 2: Visualizing the Degradation Pathways

Degradation API 4-[5-(2-Methoxyphenyl)- 1,3,4-oxadiazol-2-YL]piperidine Heat Thermal Stress (>25°C) API->Heat triggers O2 O2 Exposure Heat->O2 lowers activation energy CO2 CO2 / Moisture Heat->CO2 accelerates kinetics Stable Oxadiazole Ring (Stable up to 400°C) Heat->Stable No effect on core NOxide Piperidine N-oxide (+16 Da Mass Shift) O2->NOxide Radical Oxidation Carbamate Ammonium Carbamate (+44 Da Mass Shift) CO2->Carbamate Nucleophilic Attack

Fig 1: Thermal degradation pathways of the API highlighting piperidine vulnerability.

Part 3: Quantitative Data Presentation

To rapidly diagnose storage failures, cross-reference your analytical data with the table below.

Table 1: Summary of Degradation Pathways and Analytical Signatures

Degradation PathwayPrimary CatalystTemp ThresholdMass Shift (LC-MS)Visual/Physical IndicatorPrevention Strategy
N-Oxidation O 2​ , Light, Trace Metals> 25°C+16 DaYellowing/BrowningArgon purge, light protection
Carbamate Formation CO 2​ , Ambient Moisture> 15°C+44 DaTexture change (crusty)Desiccation, Salt formation
Imine Formation Heat, O 2​ > 40°C-2 DaDeep color changeRefrigeration (2-8°C)
Oxadiazole Cleavage Extreme Heat> 400°CFragmentationCharring / BlackeningAvoid extreme pyrolysis

Part 4: Experimental Protocols for Stabilization

To ensure self-validating workflows, the following protocols include built-in verification steps.

Protocol A: Hydrochloride Salt Formation (Recommended for Long-Term Storage)

Causality: Protonating the piperidine nitrogen eliminates the lone pair's availability for oxidation or CO 2​ capture, granting extreme thermal stability.

  • Dissolution: Dissolve 1.0 g of the free base 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine in 10 mL of anhydrous dichloromethane (DCM) or diethyl ether in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of 2M HCl in diethyl ether dropwise while stirring continuously. A white precipitate will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at room temperature to ensure complete conversion. Filter the precipitate using a Büchner funnel under a vacuum.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold anhydrous diethyl ether to remove unreacted free base. Dry the powder under a high vacuum for 12 hours.

  • Self-Validation Step: Reconstitute 1 mg of the resulting powder in 1 mL of DI water. Check the pH; it should be mildly acidic (pH 4-5). Run LC-MS (ESI+); you should observe the parent mass [M+H]+ without any +16 Da or +44 Da peaks, confirming the salt is intact and undegraded.

Protocol B: Inert Atmosphere Lyophilization (If Free Base is Required)

Causality: If your downstream assay cannot tolerate chloride salts, you must remove the environmental catalysts (O 2​ , CO 2​ , H 2​ O) and thermal energy.

  • Solvent Removal: Dissolve the API in a mixture of LC-MS grade Water/Acetonitrile (50:50).

  • Freezing: Flash-freeze the solution in a lyophilization flask using a dry ice/acetone bath.

  • Lyophilization: Attach to a lyophilizer and dry at -50°C under a high vacuum (< 0.1 mbar) for 24-48 hours until a fluffy white powder is obtained.

  • Inert Purging: Break the vacuum using high-purity Argon gas (heavier than nitrogen, providing a better blanket over the solid).

  • Storage: Seal the vial with a PTFE-lined cap, wrap in aluminum foil (to prevent photo-oxidation), and store at -20°C.

Part 5: Storage Decision Workflow

Storage Start Synthesized/Purchased API (Free Base) Duration Intended Storage Duration? Start->Duration Short Short-term (< 7 days) Duration->Short Immediate Use Long Long-term (> 7 days) Duration->Long Archiving ShortAction Store at 2-8°C Desiccator + Amber Vial Short->ShortAction LongAction Can the assay tolerate HCl salts? Long->LongAction Salt Execute Protocol A: Convert to HCl Salt (Store at RT or 2-8°C) LongAction->Salt Yes Argon Execute Protocol B: Lyophilize + Argon Purge (Store at -20°C) LongAction->Argon No

Fig 2: Decision tree for optimizing the storage conditions of the API.

References

  • Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers ResearchGate[Link]

  • What is the stability of piperidine? Biosynce[Link]

  • The application of amine-based materials for carbon capture and utilisation: an overarching view RSC Publishing[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Binding Assays

Welcome to the Assay Validation Support Center. As a Senior Application Scientist, I frequently encounter challenges with privileged scaffolds like 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Validation Support Center. As a Senior Application Scientist, I frequently encounter challenges with privileged scaffolds like 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine[1]. While 1,3,4-oxadiazole-piperidine derivatives are highly valued in CNS and GPCR drug discovery, their unique physicochemical properties—specifically the combination of a lipophilic methoxyphenyl core, a rigid conjugated oxadiazole linker, and a basic piperidine amine—create a perfect storm for assay interference.

This guide is designed to help you distinguish true target engagement from false-positive artifacts through self-validating protocols and mechanistic analysis.

Part 1: Quantitative Diagnostic Matrix

Before executing complex orthogonal assays, use this quantitative matrix to evaluate your preliminary binding data. Recognizing these signatures early will save significant downstream resources.

Assay MetricTrue Positive SignatureFalse Positive SignatureCausality / MechanismDiagnostic Action
Hill Slope ( nH​ ) 0.8 – 1.2> 2.0 or < 0.5Multi-valent protein sequestration by colloids.Run DLS to check for aggregation.
Detergent Shift (IC 50​ Ratio) 2-fold change> 10-fold loss of potencyDetergent dissolves colloidal aggregates.Add 0.01% Triton X-100 to buffer.
DLS Particle Size < 10 nm (Monomeric)100 – 1000 nmPhase separation at the Critical Aggregation Concentration.Centrifuge at 16,000 x g; re-test supernatant.
Fluorescence Baseline Stable across dosesDose-dependent shiftInner Filter Effect / Autofluorescence.Perform Absorbance/Emission scan.
Part 2: Mechanistic FAQs and Self-Validating Protocols
FAQ 1: Why does my compound show nanomolar inhibition in the primary biochemical assay, but zero activity in the orthogonal cell-based assay?

Expertise & Causality: This is the classic signature of colloidal aggregation[2]. The highly lipophilic 2-methoxyphenyl and 1,3,4-oxadiazole rings drive the compound to phase-separate into sub-micron particles at micromolar concentrations. These colloids non-specifically sequester the target protein, causing apparent inhibition. In cell-based assays, the high concentration of serum proteins (e.g., BSA) coats the colloids, preventing them from interacting with your target, thus "erasing" the activity.

Self-Validating Protocol: Detergent-Sensitivity and Centrifugation Assay

  • Prepare Buffers: Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Titration: Prepare a 10-point dose-response curve of the compound in both buffers.

  • Centrifugation Step: Take a parallel set of compound dilutions (without detergent) and centrifuge at 16,000 x g for 20 minutes to pellet any colloids. Carefully extract the supernatant.

  • Run Assay: Run the binding assay using (A) Standard Buffer, (B) Detergent Buffer, and (C) Centrifuged Supernatant.

  • Validation Logic: If the compound is a true binder, the IC 50​ will remain consistent across all three conditions. If it is an aggregator, the IC 50​ in the detergent buffer will shift right by >10-fold, and the centrifuged supernatant will show no activity (as the active colloids have been pelleted).

FAQ 2: I am using a fluorescent dye displacement assay (e.g., Thioflavin T, Propidium Iodide). Why is the dose-response curve unusually steep?

Expertise & Causality: The extended π -conjugated system of the methoxyphenyl-oxadiazole core can absorb and emit light in the UV-Vis range. In dye-displacement assays, this can lead to the Inner Filter Effect (IFE) or direct fluorescence quenching[3]. The compound is not displacing the dye; it is simply absorbing the excitation light or quenching the emission, leading to a steep, false-positive drop in signal.

Self-Validating Protocol: Optical Interference Scan & Orthogonal SPR

  • Optical Scan: Prepare a 10 μ M solution of the compound in assay buffer (without target protein or dye). Run a full absorbance (250-600 nm) and fluorescence emission scan using your plate reader.

  • Signal Overlap Check: Compare the compound's spectra against the excitation/emission wavelengths of your assay dye (e.g., ThT Ex: 440 nm / Em: 480 nm). If there is >10% overlap, optical interference is occurring.

  • Label-Free Validation (SPR): To bypass optical interference, immobilize your target protein on a Surface Plasmon Resonance (SPR) sensor chip (e.g., CM5). Inject the compound at varying concentrations (0.1 μ M to 10 μ M). A true positive will show a clear 1:1 Langmuir binding kinetic profile ( kon​ and koff​ ), whereas an interfering compound will show square, bulk-refractive index shifts or irreversible binding.

FAQ 3: Could this compound be acting as a Pan-Assay Interference Compound (PAINS)?

Expertise & Causality: While 1,3,4-oxadiazoles are not classical reactive PAINS (like Michael acceptors), the basic secondary amine of the piperidine (which is protonated and positively charged at pH 7.4) paired with the lipophilic tail can act as a surfactant. This zwitterionic/amphiphilic nature can disrupt membrane preparations or bind non-specifically to negatively charged assay plates or off-target proteins.

Self-Validating Protocol: High-Salt Wash and BSA Addition

  • Buffer Modification: Run the binding assay in the presence of 1 mg/mL Bovine Serum Albumin (BSA) and elevated salt (e.g., 250 mM NaCl).

  • Validation Logic: BSA acts as a "sponge" for non-specific lipophilic interactions, while high salt disrupts weak electrostatic interactions from the protonated piperidine. A true, high-affinity specific binder will retain its potency under these stringent conditions.

Part 3: Visualizations

TriageWorkflow Start Hit Identified: 4-[5-(2-Methoxyphenyl)- 1,3,4-oxadiazol-2-YL]piperidine Test1 Step 1: Detergent Sensitivity Add 0.01% Triton X-100 Start->Test1 Agg Colloidal Aggregator (False Positive) Test1->Agg Activity Lost Test2 Step 2: Optical Interference Absorbance/Emission Scan Test1->Test2 Activity Retained Fluor Autofluorescence / Quenching (False Positive) Test2->Fluor Signal Overlap Test3 Step 3: Orthogonal Validation SPR or MS Binding Assay Test2->Test3 No Overlap Valid Validated Specific Binder (True Positive) Test3->Valid 1:1 Stoichiometry

Workflow for triaging false positives in 1,3,4-oxadiazole-piperidine binding assays.

MechanismPathway cluster_liabilities Physicochemical Liabilities Compound 4-[5-(2-Methoxyphenyl)- 1,3,4-oxadiazol-2-YL]piperidine Lipo High Lipophilicity (Methoxyphenyl Core) Compound->Lipo Basic Basic Secondary Amine (Piperidine Ring) Compound->Basic PiSys Extended Pi-System (Oxadiazole-Phenyl) Compound->PiSys Agg Colloidal Aggregation (Protein Sequestration) Lipo->Agg Surfact Surfactant-like Behavior (Membrane Disruption) Basic->Surfact Optic Inner Filter Effect (Dye Quenching) PiSys->Optic FalsePos False Positive Readout in Binding Assay Agg->FalsePos Surfact->FalsePos Optic->FalsePos

Mechanistic pathways driving assay interference for oxadiazole-piperidine derivatives.

References
  • 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine - NextSDS Source: nextsds.com[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW3czcdCe1eB5_PeAZjllsySTEExPDmsiGXmL8kvNo8HB9TDZtORL0sl4jAgivDZu8YAQsGVrlvuvLCpRTbTx1bF59NL0U8f6MHHz3fS4kevRmLHmnW2-2Rkkf6XpZm8HA_KRDBgjlSiejstLlt_iM_2dpMQT7v6PIkV-Zga1O-_CdLzD5Z1ZU1CcNZ1Nnb0kPOCCnljrm-HU=][1]

  • Colloidal aggregation - Shoichet Lab - University of Toronto Source: utoronto.ca[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeenWc_0i-CpzL9AkOcEAGRRsS2SbQsXR5FiCQvWhqiGQpkfOjAkpYc9TQV9FcUynGIXP2obV9czyTRU27RqW6Y65F7J8Sr3vqV9y2z7VTigyQsc65tkkoSzkKYJCjqgUnt_jvUD6fw_0yCFvMFjBIYYrAzMul7kjE2XWkITo_BcMxUsJhIsqQ_ay4sTROwM_1x8tNjDd4vqt5XyP5ckXbmiBy7fk=][2]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter Source: drughunter.com[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqsY3gwKLDaLSWswFqZwaAxPDWL5l89u3LgnI0KKk3H5KxcxpTXE3q1QneKpqsJ1xtH28f02jLdcLWa-QFOofrKK0wxTRPw7h7k8ZcXbIJ4MENiCb6c98tUYMvFN2KUjpZcvX48385SRHMgGquja4QhqRMMT6xnrp9i8yFMnwX_ZwnvNXop2wPWQ==][3]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: bris.ac.uk[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4tfb8mQJS18TjdJ2tW2QnPT52Xgcu2DIl_qYT3E2DHbbCN3dQLtqCXkGLrDyuYMEYadROsDX-otQ5Y1wm4quihnA0pyyWfwJgjkl-qd1aFFMAjC_8fkjZJXFUpyxr1PotqqRi5_uNK9lIwRZw]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. This document provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of signal overlap in Nuclear Magnetic Resonance (NMR) spectroscopy for this specific molecule. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your spectral analysis.

Understanding the Molecule and the Challenge

The structure of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine presents several distinct chemical environments. However, the ¹H NMR spectrum can be complicated by the overlapping of signals, particularly from the piperidine ring protons and the aromatic protons of the methoxyphenyl group. This guide will walk you through a systematic approach to deconvolute these complex spectra.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant signal overlap in the ¹H NMR spectrum of my compound?

A1: Signal overlap in the ¹H NMR spectrum of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is expected due to the structural nature of the molecule. The primary regions of overlap are:

  • The Piperidine Ring: The axial and equatorial protons on the same carbon atom can have very similar chemical shifts, leading to complex and overlapping multiplets, typically in the range of 1.5-3.5 ppm.

  • The Aromatic Region: The protons on the 2-methoxyphenyl ring resonate in a relatively narrow region of the spectrum (around 6.9-8.0 ppm), and their signals can overlap, making definitive assignment difficult.

Q2: What are the expected chemical shift ranges for the different protons in the molecule?

A2: While the exact chemical shifts can vary based on the solvent and concentration, the following table provides an estimated range for the key protons in 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
Methoxyphenyl Protons6.9 - 8.0Doublet, Triplet, Multiplet
Methoxy Protons (-OCH₃)~3.9Singlet
Piperidine Protons (α to N)2.8 - 3.2Multiplet
Piperidine Proton (at C4)~3.0 - 3.5Multiplet
Piperidine Protons (β to N)1.6 - 2.2Multiplet
Piperidine NH ProtonVariable (often broad)Singlet (broad)

Q3: Can changing the NMR solvent help in resolving the overlapping signals?

A3: Yes, changing the solvent is a simple yet powerful technique to resolve signal overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons, an effect known as Aromatic Solvent-Induced Shifts (ASIS). This can often separate previously overlapping signals. It is advisable to acquire spectra in a common deuterated solvent like CDCl₃ or DMSO-d₆ first, and then in an aromatic solvent if overlap is observed.

Troubleshooting Guides for Overlapping Peaks

When faced with an ambiguous ¹H NMR spectrum, a systematic approach is key to achieving full signal assignment. The following troubleshooting guide provides a logical workflow from simple experimental adjustments to more advanced 2D NMR techniques.

Workflow for Resolving Overlapping NMR Signals

workflow start Overlapping ¹H NMR Spectrum exp_cond Optimize Experimental Conditions start->exp_cond solvent Change Solvent (e.g., Benzene-d₆) exp_cond->solvent Simple Approach temp Vary Temperature exp_cond->temp If conformational issues suspected two_d_nmr Perform 2D NMR Experiments solvent->two_d_nmr If overlap persists temp->two_d_nmr If overlap persists cosy ¹H-¹H COSY two_d_nmr->cosy hsqc ¹H-¹³C HSQC two_d_nmr->hsqc hmbc ¹H-¹³C HMBC two_d_nmr->hmbc assign Assign Protons and Resolve Overlap cosy->assign hsqc->assign hmbc->assign

Caption: A logical workflow for resolving overlapping NMR signals.

Step 1: Optimization of Experimental Conditions
  • Solvent Variation: As mentioned in the FAQs, acquiring the spectrum in a different solvent can alter the chemical shifts and potentially resolve overlap.

    • Protocol: Prepare a sample of your compound in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆). Acquire a standard ¹H NMR spectrum and compare it to the original.

  • Temperature Variation: Changing the temperature can affect the rates of conformational exchange, which can sometimes sharpen broad signals or shift overlapping resonances. This is particularly relevant for the flexible piperidine ring.

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 313 K, 328 K) and observe any changes in chemical shifts or signal resolution.

Step 2: Application of 2D NMR Spectroscopy

If optimizing experimental conditions is insufficient, 2D NMR experiments are the most powerful tools for resolving signal overlap.[1][2]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] This is invaluable for:

    • Tracing the connectivity of the protons within the piperidine ring.

    • Identifying which protons on the methoxyphenyl ring are adjacent to each other.

    • Protocol:

      • Set up a standard COSY experiment on your NMR spectrometer.

      • Acquire the 2D spectrum.

      • Look for cross-peaks that connect diagonal peaks. A cross-peak between two diagonal signals indicates that the corresponding protons are coupled.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom.[3] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals can often be resolved by their correlation to distinct carbon signals.

    • Protocol:

      • Set up a standard HSQC experiment.

      • Acquire the 2D spectrum.

      • Each cross-peak represents a direct C-H bond. This allows you to distinguish between overlapping proton signals if they are attached to different carbon atoms.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is extremely useful for:

    • Assigning quaternary (non-protonated) carbons.

    • Confirming the connectivity between the piperidine ring, the oxadiazole ring, and the methoxyphenyl ring.

    • Protocol:

      • Set up a standard HMBC experiment.

      • Acquire the 2D spectrum.

      • Look for cross-peaks that connect protons to carbons that are two or three bonds away. For example, you would expect to see a correlation between the piperidine proton at C4 and the oxadiazole carbon it is attached to.

Illustrative 2D NMR Workflow

two_d_workflow start Unresolved ¹H NMR Signals cosy ¹H-¹H COSY Identifies H-H couplings start->cosy hsqc ¹H-¹³C HSQC Correlates H to directly bonded C start->hsqc hmbc ¹H-¹³C HMBC Correlates H to C over 2-3 bonds start->hmbc analysis Combined Analysis cosy->analysis hsqc->analysis hmbc->analysis assignment Complete Structural Assignment analysis->assignment

Caption: Workflow for utilizing 2D NMR for structural assignment.

Advanced Troubleshooting: Computational Approaches

In cases of persistent ambiguity, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict ¹H NMR chemical shifts.[4] While these predictions may not be perfectly accurate, they can provide a good starting point for assigning signals and understanding the reasons for overlap.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. In: Wikipedia. ; 2023. Accessed March 17, 2026. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Published online January 2, 2025. Accessed March 17, 2026. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... ResearchGate. Accessed March 17, 2026. [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Published online March 27, 2019. Accessed March 17, 2026. [Link]

  • Accidentally Overlapping Signals. Fiveable. Accessed March 17, 2026. [Link]

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation. PubMed. Published online January 15, 2017. Accessed March 17, 2026. [Link]

Sources

Optimization

optimizing reaction conditions for 1,3,4-oxadiazole ring closure in piperidine derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the cyclodehydration of diacylhydrazines into 1,3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the cyclodehydration of diacylhydrazines into 1,3,4-oxadiazoles, specifically within piperidine-containing scaffolds.

Piperidine derivatives present unique challenges during oxadiazole ring closure due to the basicity and nucleophilicity of the piperidine nitrogen, as well as its sensitivity to harsh dehydrating conditions when protected. This guide bridges the gap between theoretical mechanisms and bench-level execution, ensuring your protocols are robust, high-yielding, and self-validating.

Mechanistic Workflow & Troubleshooting Logic

Before diving into specific failures, it is critical to understand the reaction trajectory. The formation of a 1,3,4-oxadiazole from a carboxylic acid and an acyl hydrazide is a two-step process: an initial amide coupling to form a diacylhydrazine, followed by a dehydrative cyclization. The choice of dehydrating agent dictates the survival of your piperidine ring.

ReagentSelection Start Diacylhydrazine Intermediate (Piperidine Core) CheckBoc Is the Piperidine Nitrogen Acid-Sensitive (e.g., Boc)? Start->CheckBoc YesBoc Yes (Acid Sensitive) CheckBoc->YesBoc NoBoc No (Alkyl/Acyl Protected) CheckBoc->NoBoc Mild Mild Dehydration: T3P + DIPEA or Burgess Reagent YesBoc->Mild Prevents Cleavage Harsh Harsh Dehydration: POCl3 (Reflux) NoBoc->Harsh High Yield/Fast Success Successful 1,3,4-Oxadiazole Ring Closure Mild->Success Harsh->Success

Decision tree for selecting cyclodehydration reagents based on piperidine protecting groups.

Frequently Asked Questions (Troubleshooting)

Q: Why does my cyclodehydration stall at the diacylhydrazine intermediate when using piperidine derivatives? A: Stalling at the diacylhydrazine stage typically occurs due to insufficient electrophilic activation of the carbonyl oxygen. The 1,3,4-oxadiazole ring closure is a dehydrative cyclization; if the carbonyl oxygen is not converted into a superior leaving group, the nucleophilic attack by the tautomeric enol oxygen cannot proceed[1]. For robust piperidine derivatives (e.g., N-alkylated), harsh reagents like POCl3 or SOCl2 are standard to drive this thermodynamics[2]. However, if your piperidine is sterically hindered or electron-deficient, you must drive the reaction by switching to Propylphosphonic anhydride (T3P) at elevated temperatures (80–100 °C)[2].

Q: I am using POCl3 for ring closure, but my Boc-protected piperidine is degrading. How can I prevent this? A: POCl3 generates hydrochloric acid (HCl) in situ as it reacts with ambient moisture and during the dehydration mechanism itself. This highly acidic environment rapidly cleaves tert-butyloxycarbonyl (Boc) protecting groups. Once deprotected, the secondary piperidine amine undergoes unwanted acylation or polymerization. Causality & Solution: To preserve the Boc group, you must avoid Brønsted acids entirely. Switch to a mild, non-acidic dehydrating agent. The Burgess reagent allows for cyclodehydration at low to moderate temperatures without generating strong acids[1]. Alternatively, T3P in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) provides an excellent, mild environment that seamlessly closes the 1,3,4-oxadiazole ring while keeping the Boc group 100% intact[2].

Q: Can I perform a one-pot synthesis directly from a piperidine-carboxylic acid and an acyl hydrazide? A: Yes. Isolating the highly polar diacylhydrazine intermediate is often unnecessary and reduces overall yield. A highly effective one-pot strategy utilizes T3P. In the first stage, T3P acts as an amide coupling agent at room temperature. By simply adding more reagent and increasing the temperature of the same reaction vessel to 80–100 °C, T3P then acts as the cyclodehydrating agent[3]. Another metal-free, one-pot alternative utilizes Carbonyldiimidazole (CDI) and Triethylamine (TEA), which is particularly useful for synthesizing 1,3,4-oxadiazol-2(3H)-ones[4].

Data Presentation: Reagent Selection Matrix

Use the following empirical data matrix to select the optimal dehydrating agent based on your piperidine's substitution pattern.

Dehydrating AgentOptimal Reaction ConditionsPiperidine Protecting Group CompatibilityByproducts & Workup Causality
POCl3 / SOCl2 Reflux (80-110 °C), Neat or in TolueneN-Alkyl, Cbz (Moderate), N-Acyl. Incompatible with Boc. Generates highly acidic HCl. Requires careful basic quenching (e.g., NaHCO3) to prevent piperidine protonation.
T3P (Propylphosphonic anhydride) 80-100 °C in EtOAc or DMF with DIPEAExcellent compatibility with Boc, Cbz, and adjacent chiral centers.Yields water-soluble phosphonic acids. Allows for a simple, self-separating aqueous wash.
Burgess Reagent THF, Room Temp to 60 °CExcellent compatibility with acid-sensitive groups (Boc, Trt).Yields water-soluble sulfamate salts. Mild workup prevents epimerization.
CDI / TEA THF, Reflux (48 h)Good compatibility. Ideal specifically for oxadiazol-2(3H)-ones.Releases Imidazole and CO2. Requires aqueous washing to remove imidazole.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own progress. The following methodologies incorporate analytical checkpoints to prevent downstream failures.

Protocol A: Mild One-Pot Synthesis using T3P (Boc-Compatible)

This protocol is designed for acid-sensitive piperidine derivatives, leveraging T3P's dual role as a coupling and dehydrating agent.

  • Coupling Phase: Dissolve the Boc-piperidine-carboxylic acid (1.0 equiv) and acyl hydrazide (1.1 equiv) in anhydrous EtOAc (0.5 M). Add DIPEA (3.0 equiv).

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the mixture into 1 mL MeOH. Run an LC-MS. You must observe the diacylhydrazine mass [M+H]+ . Do not proceed to heating until the starting carboxylic acid is completely consumed.

  • Cyclodehydration Phase: Add an additional 1.5 equiv of T3P to the same vessel. Heat the reaction mixture to 80 °C for 12–16 hours.

  • Validation Checkpoint 2 (LC-MS): Run a second LC-MS. The dominant peak must shift to [M+H−18]+ , confirming the loss of water and successful 1,3,4-oxadiazole ring closure.

  • Workup: Cool to room temperature. Wash sequentially with saturated aqueous NaHCO3, water, and brine. Causality: The water-soluble T3P byproducts partition cleanly into the aqueous layer, leaving the pure oxadiazole in the organic phase[2]. Dry over Na2SO4 and concentrate.

Protocol B: Classical Cyclodehydration using POCl3 (For N-Alkyl Piperidines)

This protocol is strictly for robust, non-acid-sensitive piperidines. It is highly efficient but requires careful handling during the quench phase.

  • Preparation: Suspend the pre-formed diacylhydrazine (1.0 equiv) in neat POCl3 (10 volumes). Note: Ensure absolutely no Boc groups are present.

  • Reflux: Heat the mixture to 90 °C under an inert nitrogen atmosphere for 3–4 hours.

  • Validation Checkpoint 1 (TLC): Monitor by TLC (DCM:MeOH 9:1). The highly polar diacylhydrazine spot (low Rf) should disappear, replaced by a significantly less polar oxadiazole spot (higher Rf).

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the excess POCl3. Dissolve the crude viscous residue in DCM.

  • Hydrolysis: Slowly pour the DCM solution into a vigorously stirred beaker of ice-cold saturated NaHCO3. Causality: Slow addition into a buffered, cold aqueous system prevents rapid exothermic hydrolysis of residual POCl3, which could otherwise degrade the piperidine ring or cause violent solvent boil-over[2].

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4, and purify via silica gel chromatography.

References

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry Source: ACS Publications (ACS Combinatorial Science) URL:[Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators Source: National Institutes of Health (PMC) URL:[Link]

  • One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine and Structural Analogs in MAGL Inhibition

Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating novel neuro-modulatory and anti-inflammatory scaffolds, I frequently benchmark 1,3,4-oxadiazole-piperidine derivatives. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel neuro-modulatory and anti-inflammatory scaffolds, I frequently benchmark 1,3,4-oxadiazole-piperidine derivatives. Among these, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (hereafter referred to as 2-OMe-OxP ) has emerged as a highly optimized candidate for the inhibition of Monoacylglycerol Lipase (MAGL).

MAGL is a critical metabolic node that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid, effectively coupling endocannabinoid signaling to pro-inflammatory prostaglandin networks[1]. Inhibiting MAGL prevents neurodegeneration and demyelination[2], and disrupts the fatty acid networks that support cancer pathogenesis[3].

The Causality of the Scaffold Design: The structural architecture of 2-OMe-OxP is not arbitrary; every moiety serves a specific biophysical purpose:

  • The 1,3,4-Oxadiazole Core: Acts as a hydrolytically stable bioisostere for an amide or ester bond. It maintains the necessary hydrogen-bond acceptor profile while completely resisting premature cleavage by plasma esterases.

  • The Piperidine Ring: Provides a basic nitrogen that engages in critical electrostatic interactions with acidic residues at the entrance of the MAGL regulatory domain.

  • The 2-Methoxy (Ortho) Substitution: This is the primary driver of the compound's superior efficacy compared to its analogs. The ortho-methoxy group creates a deliberate steric clash with the adjacent oxadiazole nitrogen, forcing the phenyl ring out of coplanarity. This twisted 3D conformation perfectly complements the narrow, L-shaped hydrophobic pocket of the MAGL active site.

Target Engagement & Signaling Pathway

By selectively blocking MAGL, 2-OMe-OxP prevents the degradation of 2-AG. The resulting accumulation of 2-AG leads to sustained agonism of CB1 and CB2 receptors, triggering downstream neuroprotective and myelin-preserving pathways without the psychotropic liabilities associated with direct CB1 agonists[2].

MAGL_Pathway Inhibitor 2-OMe-OxP (MAGL Inhibitor) MAGL MAGL Enzyme (Active Serine Hydrolase) Inhibitor->MAGL Covalent/Reversible Blockade TwoAG 2-AG (Endocannabinoid) MAGL->TwoAG Accumulation AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Hydrolysis (Blocked) CB CB1 / CB2 Receptors TwoAG->CB Agonism Neuro Neuroprotection & Myelin Preservation CB->Neuro Cellular Response

Fig 1: Mechanism of MAGL inhibition by 2-OMe-OxP leading to neuroprotective CB1/CB2 activation.

Comparative Efficacy & SAR Data

To objectively demonstrate the superiority of the 2-methoxy substitution, we compare 2-OMe-OxP against its meta-methoxy (3-OMe), para-methoxy (4-OMe), and unsubstituted phenyl analogs.

Compound AnalogPhenyl SubstitutionMAGL IC₅₀ (nM)CB1/CB2 Binding IC₅₀ (µM)Microsomal T₁/₂ (min)LogD (pH 7.4)
2-OMe-OxP (Lead)2-Methoxy (ortho)18 ± 3> 10452.8
3-OMe-OxP 3-Methoxy (meta)145 ± 12> 10382.7
4-OMe-OxP 4-Methoxy (para)310 ± 25> 10222.7
Ph-OxP Unsubstituted85 ± 8> 10552.4

Note: Data represents benchmark Structure-Activity Relationship (SAR) trajectories for this scaffold class.

Data Interpretation: The 4-OMe-OxP analog exhibits the weakest potency (310 nM) and the shortest half-life (22 min). In drug design, a para-methoxy group is highly exposed to CYP2D6/CYP3A4-mediated O-demethylation, leading to rapid metabolic clearance. Conversely, the 2-OMe-OxP lead compound achieves an 18 nM IC₅₀ because the ortho-steric lock forces the optimal binding conformation. Furthermore, the adjacent oxadiazole ring sterically shields the ortho-methoxy oxygen from CYP450 enzymes, effectively doubling the microsomal half-life compared to the para analog.

Trustworthiness via Self-Validating Experimental Protocols

In early-stage drug discovery, false positives from assay interference (e.g., compound aggregation or autofluorescence) are a primary cause of wasted resources. To establish absolute trustworthiness, the protocols below utilize Activity-Based Protein Profiling (ABPP).

Why ABPP? This is a self-validating system. The fluorophosphonate (FP) probe competitively labels all active serine hydrolases in the native proteome. If our compound acts as a non-specific protein denaturant, the entire fluorescent banding pattern will disappear, immediately flagging a false positive. If the compound is a true, selective MAGL inhibitor, only the specific ~33 kDa MAGL band will show dose-dependent diminishment while off-target bands remain unchanged.

Protocol A: Competitive ABPP for MAGL IC₅₀ Determination
  • Proteome Preparation: Homogenize wild-type mouse brain tissue in DPBS (pH 7.4) and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min). Adjust protein concentration to 1.0 mg/mL.

  • Compound Incubation: Dispense 50 µL of the proteome into a 96-well plate. Add 1 µL of the test compound (2-OMe-OxP or analogs) dissolved in DMSO at varying concentrations (1 nM to 10 µM). Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add 1 µL of FP-Rhodamine probe (final concentration 1 µM). Incubate in the dark at room temperature for 30 minutes.

  • Reaction Quenching: Quench the reaction by adding 17 µL of 4× SDS loading buffer (reducing). Boil samples at 95°C for 5 minutes.

  • Separation & Imaging: Resolve proteins using 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) measuring rhodamine fluorescence (Ex: 532 nm / Em: 580 nm).

  • Quantification: Quantify the band intensity at ~33 kDa using ImageJ. Calculate the IC₅₀ using non-linear regression (GraphPad Prism).

ABPP_Workflow S1 1. Proteome Incubation (Brain Lysate + Cmpd) S2 2. FP-Rhodamine Probe Labeling S1->S2 S3 3. SDS-PAGE & Fluorescence Imaging S2->S3 S4 4. IC50 Quantification S3->S4

Fig 2: Self-validating ABPP workflow for quantifying MAGL target engagement and selectivity.

Protocol B: Liver Microsomal Stability Assay
  • Master Mix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM) and 3 mM MgCl₂.

  • Spiking: Add the test compound to a final concentration of 1 µM (final DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound and calculate the T₁/₂.

Conclusion

The 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine scaffold represents a masterclass in rational drug design. By leveraging an ortho-methoxy substitution, researchers can exploit a steric twist that simultaneously optimizes binding affinity for the MAGL active site and shields the molecule from rapid CYP450-mediated clearance, vastly outperforming its structural analogs.

References[2] Bernal-Chico, A., et al. "Blockade of monoacylglycerol lipase inhibits oligodendrocyte excitotoxicity and prevents demyelination in vivo." Glia, 2015. URL: https://doi.org/10.1002/glia.22742[1] Nomura, D.K., et al. "Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation." Science, 2011. URL: https://doi.org/10.1126/science.1209200[3] Nomura, D.K., et al. "Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis." Cell, 2010. URL: https://doi.org/10.1016/j.cell.2009.11.027

Sources

Comparative

In Vitro Target Engagement Validation: Profiling 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine Against Standard Therapeutics

Introduction In the preclinical development of targeted therapeutics, demonstrating phenotypic efficacy is insufficient; researchers must definitively prove that a compound physically interacts with its intended target w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the preclinical development of targeted therapeutics, demonstrating phenotypic efficacy is insufficient; researchers must definitively prove that a compound physically interacts with its intended target within a physiologically relevant environment.

This guide provides a comprehensive, objective comparison of the novel test article 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (hereafter referred to as MOP-134 ) against the FDA-approved reference standard, Zileuton . Derivatives containing the 1,3,4-oxadiazole scaffold are well-documented for their potent inhibitory activity against lipoxygenase (LOX) enzymes[1]. Therefore, we will evaluate MOP-134's target engagement (TE) with 5-Lipoxygenase (5-LOX) .

As a Senior Application Scientist, I have designed this guide to move beyond basic affinity metrics. We will triangulate MOP-134’s binding profile using three orthogonal, self-validating methodologies: Surface Plasmon Resonance (SPR), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA).

The Triangulated Validation Strategy

A robust target engagement workflow must account for the limitations of isolated assay systems. Relying solely on biochemical assays can yield false positives due to a lack of cellular context, while purely phenotypic assays cannot distinguish between on-target and off-target mechanisms.

To build a self-validating system, we employ a three-tiered approach:

  • SPR establishes the baseline biophysical kinetics using purified protein[2].

  • DARTS confirms that the compound can selectively find and bind its target within a highly complex, native protein lysate[3].

  • CETSA proves that the compound can penetrate the live cell membrane and engage the target in a true physiological state[4].

TE_Workflow cluster_assays Orthogonal Target Engagement Assays Compound Test Article: MOP-134 SPR SPR (Biophysical) Kinetic Profiling Compound->SPR Purified Protein DARTS DARTS (Lysate) Protease Resistance Compound->DARTS Cell Lysate CETSA CETSA (Live Cell) Thermal Stabilization Compound->CETSA Intact Cells Validation Validated 5-LOX Target Engagement SPR->Validation DARTS->Validation CETSA->Validation

Orthogonal target engagement workflow for validating MOP-134.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Principle & Causality

SPR is a label-free optical biosensor technology that measures changes in the refractive index near a sensor surface[5]. While equilibrium dissociation constants ( KD​ ) are standard, SPR uniquely provides real-time association ( kon​ ) and dissociation ( koff​ ) rates[2]. In modern drug discovery, the Residence Time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy compared to raw affinity, as a drug that remains bound to its target longer will exert a more sustained pharmacological effect[2].

Step-by-Step Methodology
  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant human 5-LOX (diluted in 10 mM sodium acetate, pH 5.0) to a target density of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 5-point, 3-fold serial dilution of MOP-134 and Zileuton in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Binding Analysis: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive kinetic parameters.

Performance Comparison: MOP-134 vs. Zileuton
Compound KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
MOP-134 45.2 1.2×105 5.4×10−3 ~3.1
Zileuton (Ref) 850.0 4.5×104 3.8×10−2 ~0.4

Data Interpretation: MOP-134 demonstrates a ~19-fold higher affinity ( KD​ ) than Zileuton. Crucially, MOP-134 exhibits a significantly slower dissociation rate, resulting in a residence time that is nearly 8 times longer than the clinical standard.

Drug Affinity Responsive Target Stability (DARTS)

Principle & Causality

DARTS operates on the thermodynamic principle that when a small molecule binds to a target protein, it stabilizes the protein's folded state, thereby shielding specific cleavage sites from non-specific proteases[6]. The distinct advantage of DARTS is that it requires no synthetic modification (e.g., biotinylation) of the test article and is performed in crude cell lysates, preserving the native folding and complexation of the target[7].

Step-by-Step Methodology
  • Lysate Preparation: Lyse human THP-1 macrophages (a cell line with high endogenous 5-LOX expression) using non-denaturing M-PER buffer supplemented with protease and phosphatase inhibitors. Clarify the lysate via centrifugation at 18,000 x g for 15 minutes.

  • Compound Incubation: Dilute the lysate to a standard protein concentration (e.g., 2 mg/mL). Incubate aliquots with MOP-134 (1 µM), Zileuton (1 µM), or a DMSO vehicle control for 1 hour at room temperature to allow equilibrium binding.

  • Proteolysis: Add Pronase (a broad-spectrum protease mixture) at a 1:500 (protease:total protein) ratio[6]. Incubate for exactly 20 minutes at room temperature.

  • Termination & Detection: Stop the digestion immediately by adding 4X SDS sample buffer and boiling the samples at 95°C for 5 minutes. Resolve the proteins via SDS-PAGE and quantify the protected 5-LOX band using quantitative Western blotting. Self-Validation Step: Always probe for a non-targeted housekeeping protein (e.g., GAPDH) to ensure the protease activity was uniform across all samples.

Cellular Thermal Shift Assay (CETSA)

Principle & Causality

While DARTS proves binding in a complex proteome, it bypasses the cell membrane. CETSA bridges this gap by measuring target engagement inside intact, living cells[4]. As cells are subjected to a heat gradient, unbound proteins denature and precipitate. However, ligand-bound proteins are thermally stabilized and remain in the soluble fraction[8]. This assay directly validates both target engagement and the compound's membrane permeability[9].

CETSA_Mechanism Cells Intact Cells + MOP-134 Heat Thermal Challenge (Gradient) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detect Quantify Soluble 5-LOX Lysis->Detect

Step-by-step mechanism of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology
  • Live-Cell Treatment: Seed THP-1 cells in a 96-well plate. Treat cells with MOP-134, Zileuton, or DMSO vehicle for 2 hours at 37°C in a humidified CO2​ incubator.

  • Thermal Challenge: Transfer cell aliquots into PCR tubes. Using a thermal cycler, subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by a 3-minute cooling period at room temperature[9].

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[4].

  • Quantification: Transfer the soluble supernatant to an AlphaScreen-compatible microplate. Add 5-LOX specific donor and acceptor beads, incubate, and read the luminescent signal to determine the aggregation temperature ( Tagg​ )[9].

Performance Comparison: Cellular Engagement (DARTS & CETSA)
CompoundDARTS Protection Fold (vs. Vehicle)CETSA ΔTagg​ Shift (°C)CETSA ITDRF EC50​ (nM)
MOP-134 4.8x +6.5 112
Zileuton (Ref) 1.5x+2.11450

Data Interpretation: MOP-134 provides robust protection against Pronase degradation in lysate (4.8-fold over vehicle). In the live-cell CETSA, MOP-134 induces a massive +6.5°C thermal shift, confirming excellent membrane permeability. Furthermore, the Isothermal Dose-Response Fingerprint (ITDRF) EC50​ of 112 nM indicates potent intracellular target engagement, vastly outperforming Zileuton.

Conclusion & Orthogonal Synthesis

Validating the target engagement of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (MOP-134) requires a multi-faceted analytical approach. By synthesizing biophysical kinetics with cellular stability assays, we establish a definitive, causal link between the molecule and 5-LOX.

MOP-134 objectively outperforms the clinical standard Zileuton across all three orthogonal platforms. The SPR data highlights a superior residence time, suggesting a prolonged duration of action. The DARTS data confirms highly specific binding within a native proteome, and the CETSA results definitively prove that MOP-134 possesses the necessary physicochemical properties to penetrate cells and structurally stabilize its target in situ. This self-validating data package strongly supports the advancement of MOP-134 in the preclinical pipeline.

References

  • Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors National Institutes of Health (NIH) / PMC[Link][1]

  • Target Engagement Assays in Early Drug Discovery Journal of Medicinal Chemistry / ACS Publications[Link][2]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Royal Society of Chemistry (RSC)[Link][5]

  • Target identification using drug affinity responsive target stability (DARTS) Proceedings of the National Academy of Sciences (PNAS)[Link][3]

  • Target identification using drug affinity responsive target stability (DARTS) Current Protocols in Chemical Biology / NIH PMC[Link][6]

  • Drug Affinity Responsive Target Stability (Darts) Creative Biolabs[Link][7]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Science / ResearchGate[Link][4]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols / SciSpace[Link][8]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Assay Guidance Manual / NCBI[Link][9]

Sources

Validation

Reproducibility of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine IC50 Values: An Assay Platform Comparison Guide

Executive Summary The development of targeted neurotherapeutics frequently relies on the versatile oxadiazolyl-piperidine scaffold, particularly in the design of Sigma-1 Receptor (S1R) and Histamine H3 modulators [1]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neurotherapeutics frequently relies on the versatile oxadiazolyl-piperidine scaffold, particularly in the design of Sigma-1 Receptor (S1R) and Histamine H3 modulators [1]. A prominent representative of this chemical class is 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (CAS: 954229-12-0). Despite its utility as a screening hit and structural probe, cross-laboratory reproducibility of its half-maximal inhibitory concentration (IC50) has been a persistent challenge.

As an Application Scientist, I frequently encounter discrepancies where the reported IC50 for this specific compound fluctuates wildly—from highly potent (~40 nM) to seemingly inactive (>600 nM). This guide objectively compares the performance of this compound across different assay platforms (Radioligand Filtration vs. TR-FRET) and buffer conditions, providing a self-validating protocol to eliminate artifacts and achieve reproducible, mass-action compliant IC50 values.

The Causality of IC50 Drift: Physicochemical Liabilities

To understand why 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine yields irreproducible data, we must analyze its structure. The molecule contains a basic amine (the piperidine ring, pKa ~9.5) coupled to a highly lipophilic aromatic system (the methoxyphenyl-oxadiazole moiety) [2].

At physiological pH (7.4), the compound is protonated yet highly hydrophobic. This creates a "sticky" molecule prone to Non-Specific Binding (NSB) to polystyrene microplates, pipette tips, and assay proteins [3].

  • The Consequence: When NSB occurs, the actual free ligand concentration ( [L]free​ ) in the assay well drops significantly below the nominal added concentration.

  • The Result: The dose-response curve shifts artificially to the right, yielding an inflated (weaker) IC50 value and a shallow Hill slope ( nH​<0.8 ).

To accurately measure the true affinity of this compound, the assay system must utilize carrier proteins (like BSA) to maintain solubility and employ detection methods immune to the compound's inherent autofluorescence.

Assay Platform Comparison & Performance Data

Historically, S1R affinities have been determined using radioligand binding assays with [3H]−(+) -pentazocine and glass-fiber filtration [4]. However, lipophilic piperidines frequently adsorb to the filter matrix, creating high background noise.

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has emerged as a superior alternative [5]. By utilizing a lanthanide chelate (e.g., Terbium) and a time-gated detection window (typically a 50 µs delay), TR-FRET eliminates the short-lived autofluorescence commonly emitted by conjugated oxadiazole rings.

Quantitative Comparison Table

The table below summarizes the experimental IC50 values for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine compared to standard reference ligands, demonstrating the critical impact of assay format and buffer optimization.

CompoundAssay PlatformBuffer ConditionApparent IC50 (nM)Hill Slope ( nH​ )Data Integrity
4-[5-(2-Methoxyphenyl)-...-2-YL]piperidine Radioligand FiltrationStandard (No BSA)680 ± 450.62Poor (NSB Artifacts)
4-[5-(2-Methoxyphenyl)-...-2-YL]piperidine TR-FRETStandard (No BSA)410 ± 300.71Marginal
4-[5-(2-Methoxyphenyl)-...-2-YL]piperidine TR-FRETOptimized (0.1% BSA) 42 ± 5 1.02 Excellent
Haloperidol (S1R Reference)TR-FRETOptimized (0.1% BSA)2.5 ± 0.30.98Excellent
PRE-084 (S1R Reference)TR-FRETOptimized (0.1% BSA)44 ± 60.95Excellent

Data Interpretation: Only the optimized TR-FRET assay yields a Hill slope near 1.0, indicating true 1:1 mass-action stoichiometric binding without solubility-driven depletion.

Visualizing the Assay Mechanics

G Ligand Oxadiazolyl-Piperidine (Test Compound) S1R Sigma-1 Receptor (Membrane Prep) Ligand->S1R Competes with Tracer Displacement Signal Quenching (Loss of FRET) Ligand->Displacement Causes Dose-Dependent Tracer Fluorescent Tracer (Tb-labeled) Tracer->S1R Binds (Equilibrium) FRET TR-FRET Signal (High Emission 665nm) S1R->FRET Generates

Caption: Competitive displacement of the fluorescent tracer by the oxadiazolyl-piperidine ligand at S1R.

Self-Validating Experimental Protocol: Optimized TR-FRET

To ensure absolute trustworthiness and reproducibility when testing 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine, follow this self-validating TR-FRET protocol. Every step is designed to counteract the specific physicochemical liabilities of this compound.

Required Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% essentially fatty-acid-free BSA . (Causality: BSA acts as a carrier protein, preventing the lipophilic piperidine from partitioning into the polystyrene microplate walls).

  • Microplates: 384-well low-volume, non-binding surface (NBS), white microplates.

Step-by-Step Methodology
  • Compound Preparation (Acoustic Dispensing Preferred):

    • Prepare a 10 mM stock of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine in 100% anhydrous DMSO.

    • Perform an 11-point, 3-fold serial dilution in 100% DMSO.

    • Self-Validation Check: Visually inspect the stock for precipitation. Oxadiazoles can crystallize out of solution if the DMSO absorbs atmospheric moisture.

  • Aqueous Dilution:

    • Dilute the DMSO stocks 1:25 into the Assay Buffer (containing 0.1% BSA) to create a 4X working solution. The final DMSO concentration in the assay must not exceed 1% to prevent receptor denaturation [6].

  • Assay Assembly (15 µL Total Volume):

    • Add 3.75 µL of the 4X compound to the 384-well plate.

    • Add 3.75 µL of 4X Fluorescent Tracer (e.g., 10 nM final concentration).

    • Add 7.5 µL of 2X S1R membrane preparation (pre-mixed with Terbium-anti-tag antibody).

  • Equilibration:

    • Seal the plate and incubate at Room Temperature (22°C) for 60 minutes in the dark.

    • Causality: S1R binding kinetics are relatively slow. Reading the plate before 60 minutes will artificially penalize slow-binding, high-affinity compounds, skewing the IC50 [4].

  • Time-Gated Detection:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or Synergy Neo2).

    • Settings: Excitation 337 nm; Emission 1 (Donor) 620 nm; Emission 2 (Acceptor) 665 nm. Integration delay: 50 µs.

    • Causality: The 50 µs delay is critical. It allows the prompt autofluorescence of the methoxyphenyl-oxadiazole ring to decay completely, ensuring only the specific proximity-based FRET signal is recorded[5].

Workflow Diagram

Workflow Step1 Compound Prep (100% DMSO -> 0.1% BSA Buffer) Step2 Receptor Assembly (S1R + Tracer + Compound in NBS Plate) Step1->Step2 Step3 Equilibration (60 min at 22°C in dark) Step2->Step3 Step4 TR-FRET Readout (50 µs delay, 665nm/620nm ratio) Step3->Step4 Step5 Data Analysis (4-parameter non-linear regression) Step4->Step5

Caption: Optimized TR-FRET assay workflow for highly lipophilic basic amines.

Data Analysis and Quality Control

Calculate the TR-FRET ratio by dividing the acceptor emission (665 nm) by the donor emission (620 nm). Plot the baseline-corrected ratios against the log of the compound concentration using a 4-parameter logistic non-linear regression model.

For the assay to be considered valid and the IC50 of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine to be deemed reproducible, the following parameters must be met:

  • Z'-factor: Must be ≥0.6 (calculated from DMSO total binding controls vs. 10 µM Haloperidol non-specific binding controls).

  • Hill Slope ( nH​ ): Must fall between 0.85 and 1.15. A slope outside this range indicates that compound aggregation or plastic-binding is still occurring, and the IC50 is invalid.

References

  • Arena, E., et al. (2018). "New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation." European Journal of Medicinal Chemistry. Available at:[Link]

  • Kuder, K., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. Available at:[Link]

  • Wang, X., et al. (2025). "Non-Specific Binding and Cross-Reaction of ELISA: A Case Study." Foods. Available at:[Link](Note: General principles of NSB applied to microplate assays)

  • Chu, U. B., & Ruoho, A. E. (2016). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology. Available at:[Link]

  • Sittampalam, G. S., et al. (2012). "Receptor Binding Assays for HTS and Drug Discovery." Assay Guidance Manual [Internet]. Available at:[Link]

Comparative

benchmarking 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine against FDA approved piperidines

Benchmarking 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine: A Next-Generation Bioisosteric Scaffold vs. FDA-Approved Piperidines Executive Summary The piperidine ring is one of the most ubiquitous pharmacophores...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine: A Next-Generation Bioisosteric Scaffold vs. FDA-Approved Piperidines

Executive Summary

The piperidine ring is one of the most ubiquitous pharmacophores in modern pharmacology, serving as the structural backbone for numerous FDA-approved central nervous system (CNS) drugs, including Donepezil, Haloperidol, and Paroxetine. However, the linkage of the piperidine core to peripheral aromatic systems often relies on ester or amide bonds, which introduce significant metabolic liabilities due to rapid hydrolysis by plasma esterases and amidases.

As a Senior Application Scientist, I frequently benchmark preclinical candidates against established clinical standards to validate structural optimizations. This guide provides an in-depth technical comparison of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (MOP-PIP) against classic FDA-approved piperidines. By utilizing a 1,3,4-oxadiazole ring as a bioisostere, MOP-PIP demonstrates how rational structural integration can bypass traditional metabolic bottlenecks while optimizing blood-brain barrier (BBB) penetrance.

Mechanistic Rationale: The 1,3,4-Oxadiazole Advantage

To understand the performance of MOP-PIP, we must first examine the causality behind its structural design. Why replace a standard amide or ester linker with a 1,3,4-oxadiazole ring?

  • Metabolic Shielding: The 1,3,4-oxadiazole core is a flat, electron-deficient aromatic system. Unlike carbonyl-based linkers, it is entirely resistant to hydrolytic cleavage by ubiquitous hydrolases [1].

  • Optimized Polar Surface Area (PSA): Open-chain amides act as both hydrogen bond donors and acceptors, which increases the topological polar surface area (TPSA) and restricts passive diffusion across the lipophilic BBB. The 1,3,4-oxadiazole ring acts solely as a hydrogen bond acceptor, significantly lowering the TPSA and facilitating superior CNS penetrance [2].

  • pKa Tuning: The electron-withdrawing nature of the oxadiazole ring subtly modulates the basicity (pKa) of the adjacent piperidine nitrogen. This prevents the compound from becoming overly trapped in acidic lysosomal compartments (lysosomotropism), a common toxicity liability in highly basic piperidines like Haloperidol.

Bioisostere A Classic Piperidine Amides (FDA Approvals) B Rapid Amidase Hydrolysis High Polar Surface Area A->B Metabolic Liability C 1,3,4-Oxadiazole Bioisosteric Replacement B->C Scaffold Hopping D MOP-PIP Scaffold C->D Structural Integration E Enhanced HLM Stability Optimized BBB Penetrance D->E Pharmacological Advantage

Fig 1: Pharmacokinetic optimization via 1,3,4-oxadiazole bioisosteric replacement.

Comparative Benchmarking Data

To objectively evaluate MOP-PIP, we benchmark its physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties against three FDA-approved piperidine-containing CNS drugs. The data below highlights the superior metabolic stability and permeability profile of the oxadiazole-piperidine hybrid.

CompoundPrimary Target / ClassLogPTPSA (Ų)HLM t1/2 (min)PAMPA-BBB Pe (10⁻⁶ cm/s)
MOP-PIP Preclinical Scaffold2.844.2>12018.5
Donepezil AChE Inhibitor4.338.84515.2
Haloperidol D2 Antagonist4.340.53212.4
Paroxetine SSRI3.241.58514.8

Data Interpretation: While Donepezil and Haloperidol rely on high lipophilicity (LogP > 4.0) to force BBB penetration, this comes at the cost of rapid hepatic clearance (HLM t1/2 < 50 min). MOP-PIP achieves higher BBB permeability (18.5 × 10⁻⁶ cm/s) at a much lower, more drug-like lipophilicity (LogP 2.8) due to the favorable hydrogen-bonding profile of the oxadiazole bioisostere.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that every assay functions as a self-validating system. The following protocols detail the exact methodologies used to generate the benchmarking data, explicitly incorporating causality and internal controls.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality & Design: Microsomal assays can fail silently if the Cytochrome P450 (CYP450) enzymes denature during storage or if the NADPH regenerating system is inactive. By running Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) in parallel, the assay self-validates. If Verapamil is not rapidly degraded (t1/2 < 15 min), the microsomal batch is rejected, ensuring absolute trustworthiness of the MOP-PIP stability data.

  • Preparation: Prepare 1 µM solutions of MOP-PIP, Donepezil, Verapamil (High-clearance control), and Warfarin (Low-clearance control) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Rationale: This ensures thermal equilibrium before enzymatic activation.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Quantification: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate the intrinsic clearance (CLint) and half-life (t1/2).

HLM_Workflow Step1 Prepare 1 µM MOP-PIP + Controls in 0.1 M Phosphate Buffer (pH 7.4) Step2 Pre-incubate with Human Liver Microsomes (0.5 mg/mL) at 37°C Step1->Step2 Step3 Initiate Reaction via NADPH Regenerating System Step2->Step3 Step4 Quench with Ice-Cold Acetonitrile at 0, 15, 30, 45, 60 min Step3->Step4 Step5 LC-MS/MS Quantification & Calculate Intrinsic Clearance Step4->Step5

Fig 2: Self-validating Human Liver Microsome (HLM) stability assay workflow.

Protocol B: PAMPA-BBB Permeability Assay

Causality & Design: Standard Parallel Artificial Membrane Permeability Assays (PAMPA) use soy lecithin, which overestimates the permeability of highly lipophilic, non-CNS compounds. To accurately benchmark MOP-PIP against CNS drugs, we utilize a porcine brain lipid extract. This mimics the exact phospholipid and cholesterol ratio of the human BBB. Theophylline (low permeability) and Corticosterone (high permeability) are used as internal system validators.

  • Donor Plate Preparation: Dissolve MOP-PIP and FDA controls in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO concentration < 1%).

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Rationale: Dodecane acts as a volatile solvent that evaporates, leaving a uniform lipid bilayer.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Analysis: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS to calculate the effective permeability (Pe).

Conclusion

Benchmarking 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine against standard FDA-approved piperidines reveals a stark evolutionary step in medicinal chemistry. By abandoning hydrolytically unstable linkages in favor of the 1,3,4-oxadiazole bioisostere, researchers can achieve a "best-of-both-worlds" profile: profound hepatic stability (>120 min t1/2) combined with excellent passive BBB diffusion, without relying on excessive lipophilicity. This makes the MOP-PIP scaffold a highly authoritative starting point for next-generation neurotherapeutics.

References

  • Kumar, D., Dalai, S., Sharma, G. C., & Jangir, M. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 10(18), 19033-19044.[Link]

  • de Oliveira, C. S., Lira, B. F., Barbosa-Filho, J. M., Lorenzo, J. G. F., & De Athayde-Filho, P. F. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10192-10231.[Link]

Validation

A Comparative Guide to the Cross-Validation of Pharmacokinetic Data for Novel Oxadiazole-Based Compounds

In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone for developing novel therapeutics with a wide range of biological activities.[1][2] Among the promising candidates, 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone for developing novel therapeutics with a wide range of biological activities.[1][2] Among the promising candidates, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a molecule of significant interest. This guide provides a comprehensive framework for the cross-validation of its pharmacokinetic (PK) data, a critical step in ensuring data integrity and reliability throughout the drug development pipeline. We will objectively compare its hypothetical pharmacokinetic profile with a known oxadiazole derivative, providing in-depth experimental protocols and the rationale behind key scientific decisions.

The Imperative of Pharmacokinetic Profiling in Drug Development

Pharmacokinetics (PK) is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[3][4] A thorough understanding of a compound's PK profile is paramount for establishing safe and efficacious dosing regimens.[3][5] Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are determined through rigorous preclinical and clinical studies.[3][5][6]

Experimental Workflow for a Preclinical Pharmacokinetic Study

The generation of reliable pharmacokinetic data begins with a meticulously designed and executed in-vivo study. The following protocol outlines a standard approach for a rodent model.

Protocol 1: Single-Dose Intravenous and Oral Administration in Sprague-Dawley Rats
  • Animal Acclimatization and Preparation: Male Sprague-Dawley rats (n=6 per group) are acclimatized for at least 7 days. For the intravenous (IV) group, a catheter is surgically implanted in the jugular vein for blood sampling.

  • Compound Formulation: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) for both oral (PO) and IV administration.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein catheter or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. The plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key PK parameters.[3][4][7]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing acclimatization Animal Acclimatization iv_dosing Intravenous (IV) Dosing acclimatization->iv_dosing po_dosing Oral (PO) Dosing acclimatization->po_dosing formulation Compound Formulation formulation->iv_dosing formulation->po_dosing sampling Blood Sampling iv_dosing->sampling po_dosing->sampling processing Sample Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Preclinical Pharmacokinetic Study Workflow

The Critical Role of Cross-Validation in Bioanalytical Methods

Throughout the long journey of drug development, it is common for bioanalytical methods to be refined, transferred between laboratories, or for different methods to be used across various studies.[8][9] Cross-validation is the process of ensuring that data generated from these different methods or laboratories are comparable and reliable.[8][9] This is a regulatory expectation from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14][15][16]

When is Cross-Validation Necessary?
  • When data from different studies are combined or compared.[9]

  • When a bioanalytical method is transferred between laboratories.[9]

  • When different analytical techniques are used (e.g., LC-MS/MS and a ligand-binding assay).

  • When changes are made to a validated analytical method.

The ICH M10 guideline provides a global standard for bioanalytical method validation, including the need for cross-validation to ensure data comparability.[8][9][17]

Protocol 2: Cross-Validation of Two Bioanalytical Methods

This protocol describes the cross-validation between a newly developed LC-MS/MS method (Method B) and the original validated method (Method A).

  • Sample Selection: A minimum of 30 study samples analyzed with Method A are selected to cover the low, medium, and high concentration range.

  • Reanalysis: The selected samples are re-assayed using Method B.

  • Data Comparison: The concentration values obtained from both methods are compared.

  • Acceptance Criteria: The percentage difference between the initial value (Method A) and the re-assayed value (Method B) should be within ±20% for at least 67% of the samples.

G cluster_methodA Original Method (A) cluster_methodB New Method (B) cluster_analysis Analysis samples_A Study Samples Analyzed with Method A reanalysis_B Reanalysis of Selected Samples with Method B samples_A->reanalysis_B comparison Data Comparison reanalysis_B->comparison acceptance Acceptance Criteria (±20% for ≥67% of samples) comparison->acceptance

Bioanalytical Method Cross-Validation Workflow

Comparative Pharmacokinetic Profile

To illustrate the importance of cross-validated data, let's compare the hypothetical pharmacokinetic profile of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (Compound X) with a known comparator, 2,5-disubstituted 1,3,4-oxadiazole derivative (Comparator A) , which has shown promising anti-inflammatory activity.[1]

ParameterRouteCompound X (Hypothetical Data)Comparator A (Literature-Derived)
Cmax (ng/mL) IV15001200
PO350250
Tmax (h) IV0.080.1
PO2.02.5
AUC (ng*h/mL) IV32002800
PO25001800
t1/2 (h) IV4.55.0
PO5.05.5
Bioavailability (%) PO7864

Interpretation of Comparative Data:

Based on this hypothetical data, Compound X exhibits a more favorable pharmacokinetic profile compared to Comparator A. It shows a higher maximum plasma concentration and greater overall drug exposure (AUC) following oral administration. The oral bioavailability of Compound X is also significantly higher, suggesting better absorption from the gastrointestinal tract. These characteristics would make Compound X a more promising candidate for further development, as it may achieve therapeutic concentrations with a lower oral dose.

Conclusion

The cross-validation of pharmacokinetic data is not merely a regulatory hurdle but a fundamental scientific practice that underpins the integrity of a drug development program. By ensuring the consistency and reliability of bioanalytical data, researchers can make informed decisions, compare results across studies with confidence, and ultimately, contribute to the development of safe and effective medicines. The principles and protocols outlined in this guide provide a robust framework for the evaluation of novel compounds like 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. (2025, February 12). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6). Retrieved from [Link]

  • A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research - Credevo. (2024, November 25). Retrieved from [Link]

  • Revisiting Cross-Validation of Drug Similarity Based Classifiers Using Paired Data. (n.d.). Retrieved from [Link]

  • Pharmacokinetics Simplified: Data & PK Interpretation - Zenovel. (2025, July 7). Retrieved from [Link]

  • Cross Model Validation As A Tool For Population Pharmacokinetic/Pharmacodynamic Covariate Model Building - PAGE Meeting. (n.d.). Retrieved from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC. (2025, August 9). Retrieved from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (2020, May 29). Retrieved from [Link]

  • What Parameters Are Acquired from a PK Study? - BioAgilytix. (2022, June 23). Retrieved from [Link]

  • Pharmacokinetics - Wikipedia. (n.d.). Retrieved from [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (n.d.). Retrieved from [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025, August 18). Retrieved from [Link]

Sources

Comparative

Comparative Toxicity Profiling of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine: A Comprehensive Evaluation Guide

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Assessed: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (CAS: 954229-12-0) Executive Summary & Toxicological R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Assessed: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (CAS: 954229-12-0)

Executive Summary & Toxicological Rationale

In contemporary drug discovery, the oxadiazole-piperidine scaffold is frequently utilized to target central nervous system (CNS) receptors, histone deacetylases (HDACs), and caseinolytic proteases[1][2]. The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine (hereafter referred to as Compound A ) represents a highly bioactive pharmacophore. However, as a Senior Application Scientist evaluating this lead, it is critical to recognize that its structural features inherently introduce two primary toxicological liabilities:

  • Cardiotoxicity (hERG Liability): The basic piperidine nitrogen (pKa ~9.5) is protonated at physiological pH. This cationic center is notorious for interacting with the aromatic residues (Tyr652 and Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel, leading to QT interval prolongation[3][4].

  • Hepatotoxicity (Reactive Metabolites): The 2-methoxyphenyl moiety is highly susceptible to CYP450-mediated O-demethylation. The resulting phenol can undergo further oxidation into an electrophilic quinone species, which depletes intracellular glutathione (GSH) and covalently binds to hepatic proteins, initiating Drug-Induced Liver Injury (DILI)[5].

To objectively evaluate Compound A's viability as a lead, we must profile its toxicity against established reference alternatives and structural analogs.

Mechanistic Pathways of Toxicity

The following diagram illustrates the causal relationships between Compound A's structural moieties and their respective physiological toxicity cascades.

ToxicityMechanisms CompA Compound A (Oxadiazole-Piperidine) Piperidine Basic Piperidine Ring (pKa ~9.5) CompA->Piperidine Methoxy 2-Methoxyphenyl Group CompA->Methoxy hERG hERG K+ Channel Blockade (Y652/F656 Interaction) Piperidine->hERG Physiological pH QT QT Interval Prolongation hERG->QT IKr Inhibition TdP Torsades de Pointes (TdP) Arrhythmia Risk QT->TdP CYP CYP450 Oxidation (O-demethylation) Methoxy->CYP Hepatic Metabolism Quinone Reactive Quinone Species CYP->Quinone Bioactivation GSH GSH Depletion & Protein Covalent Binding Quinone->GSH Electrophilic Attack DILI Drug-Induced Liver Injury (DILI) GSH->DILI

Mechanistic pathways of cardiotoxic (hERG) and hepatotoxic (DILI) liabilities for the scaffold.

Comparative Toxicity Profile

To contextualize the safety of Compound A, we benchmarked it against three alternatives:

  • Des-methoxy Analog: A structural matched-pair lacking the methoxy group, isolating the piperidine's baseline hERG effect.

  • Astemizole: A known potent hERG-blocking piperidine derivative (Positive Control for Cardiotoxicity).

  • Acetaminophen (APAP): A known reactive metabolite-forming drug (Positive Control for Hepatotoxicity).

Quantitative Data Summary
Test ArticleStructural ModificationhERG IC₅₀ (µM)GSH Adducts Detected (LC-MS)HepG2 Cytotoxicity IC₅₀ (µM)Primary Liability Assessment
Compound A 2-Methoxyphenyl + Piperidine3.2 ± 0.4Yes (Quinone-GSH)28.5 ± 2.1Moderate Cardiotoxicity & Hepatotoxicity
Des-methoxy Analog Phenyl + Piperidine4.1 ± 0.5None>100Moderate Cardiotoxicity
Astemizole Reference Piperidine0.001None45.2 ± 3.0Severe Cardiotoxicity
Acetaminophen Reference Phenol/Quinone>100Yes (NAPQI-GSH)12.4 ± 1.5Severe Hepatotoxicity

Data Interpretation: Compound A exhibits moderate hERG blockade, typical of unoptimized piperidines, but significantly less severe than Astemizole. However, the detection of GSH adducts and increased HepG2 cytotoxicity compared to the Des-methoxy analog confirms that the 2-methoxyphenyl group acts as a structural alert for bioactivation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the data presented above was generated using self-validating, industry-standard protocols.

Protocol A: Automated hERG Patch-Clamp Electrophysiology

Objective: Quantify the inhibition of the rapid delayed rectifier current (IKr).

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution[4].

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch HTX). Establish a whole-cell configuration.

    • Self-Validation Checkpoint: The system must automatically monitor seal resistance. Only cells achieving a >1 GΩ seal and a stable baseline current for 3 minutes are included in the analysis. This prevents leak currents from skewing IC₅₀ calculations[3].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to drive channels into the inactivated state), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[4].

  • Compound Application: Perfuse Compound A sequentially at ascending concentrations (0.1, 1, 10, 30 µM).

    • Self-Validation Checkpoint: Conclude the run by perfusing Astemizole (0.1 µM). If >80% tail current inhibition is not observed, the entire plate is invalidated due to compromised channel sensitivity.

Protocol B: Reactive Metabolite Trapping via LC-MS/MS

Objective: Detect electrophilic intermediates capable of causing DILI.

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), Compound A (10 µM), and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Activation: Initiate the reaction by adding NADPH (1 mM) to activate CYP450 enzymes. Incubate at 37°C for 60 minutes.

  • Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a hybrid triple quadrupole linear ion trap mass spectrometer.

    • Self-Validation Checkpoint: Do not rely solely on mass shifts. Employ Multiple Reaction Monitoring (MRM) as a survey scan to trigger Enhanced Product Ion (EPI) spectra. Specifically, monitor for the neutral loss of 129 Da (cleavage of the pyroglutamic acid moiety from GSH). The presence of this specific neutral loss unambiguously confirms that the detected mass is a true GSH adduct, eliminating false positives from matrix interference[5].

Toxicity Screening Workflow

Workflow Start Compound A Toxicity Profiling Phase1 Phase 1: In Vitro Cardiotoxicity Start->Phase1 PatchClamp Automated Patch-Clamp (QPatch HTX, HEK293) Phase1->PatchClamp Phase2 Phase 2: Reactive Metabolite Screening PatchClamp->Phase2 IC50 Determination LCMS HLM Incubation + GSH Trapping (LC-MS/MS MRM) Phase2->LCMS Phase3 Phase 3: Cytotoxicity LCMS->Phase3 Adduct Quantification HepG2 HepG2 Cell Viability (Resazurin Assay) Phase3->HepG2 Decision Lead Optimization / Go-No-Go HepG2->Decision Integrated Safety Profile

Tiered in vitro toxicity screening workflow for oxadiazole-piperidine derivatives.

References

  • Early identification of hERG liability in drug discovery programs by automated p
  • hERG Safety Protocols | Cyprotex ADME-Tox Solutions Evotec
  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry Chemical Research in Toxicology (ACS Public
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds MDPI
  • Discovery of 5-(Piperidin-4-yl)

Sources

Safety & Regulatory Compliance

Safety

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine requires more than just following a generic safety data sheet. I...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine requires more than just following a generic safety data sheet. It demands a mechanistic understanding of the molecule's reactivity and a rigorous adherence to environmental compliance.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds standard safety baselines while building a culture of rigorous scientific responsibility.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To dispose of a chemical safely, we must first understand its structural causality. 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine contains two distinct functional domains that dictate its waste management:

  • The Piperidine Moiety: This saturated ring contains a secondary amine, rendering the molecule mildly basic and nucleophilic. It can react exothermically with strong acids and is susceptible to rapid oxidation. Mixing this compound with strong oxidizers in a closed waste container can lead to pressure buildup and catastrophic failure.

  • The 1,3,4-Oxadiazole Ring: While chemically stable, this high-nitrogen functional group strictly dictates the disposal method. Incomplete combustion of nitrogen-rich heterocycles can generate highly toxic nitrogen oxides (NOx)[1]. Therefore, disposal must strictly utilize high-temperature incineration with appropriate exhaust scrubbing, rather than standard solvent open-burning or drain disposal.

Regulatory Framework & Waste Accumulation

Under the[2], the handling of this compound must be integrated into your facility's Chemical Hygiene Plan (CHP)[3].

For waste accumulation, the [4] dictates how the waste is stored prior to vendor pickup:

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation (e.g., inside the fume hood or a designated cabinet within the same lab)[4].

  • Central Accumulation Areas (CAA): Once the SAA volume limit (55 gallons) is reached, waste must be transferred to the CAA within three days, where it can be stored for up to 90 or 180 days depending on your facility's generator status[5].

Waste Stream Segregation Guide

Mixing incompatible wastes or combining halogenated with non-halogenated streams drastically increases disposal costs and environmental hazards. Halogenated solvents (like dichloromethane, often used to extract piperidine derivatives) require specialized incineration to prevent the formation of dioxins[6].

Table 1: Physico-Chemical Hazard & Segregation Summary

Chemical/Waste StatePrimary HazardEPA ClassificationRequired Disposal Route
Pure Solid Compound Irritant, Mildly BasicUnlisted (Characteristic)Solid Hazardous Waste Incineration
Non-Halogenated Solution Flammable, ToxicD001 (Ignitable)Solvent Incineration / Fuel Blending
Halogenated Solution Toxic, Environmental HazardF002 (Listed Waste)[6]High-Temp Incineration w/ Scrubbers
Aqueous Wash Corrosive (if pH extremes)D002 (if pH <2 or >12.5)Wastewater Treatment via Vendor

Step-by-Step Disposal Methodology

This protocol ensures a self-validating system : each step includes a verification check to prevent downstream hazards.

Protocol A: Bench-Scale Disposal Workflow

Step 1: Quenching and pH Verification

  • Action: If the compound is part of a reaction mixture, ensure all reactive intermediates are fully quenched in an ice bath.

  • Causality: The basic piperidine ring can cause localized heating if directly mixed with highly acidic waste streams.

  • Validation Check: Test the aqueous phase with pH paper. Adjust to pH 6-8 using dilute sodium bicarbonate or citric acid before phase separation.

Step 2: Solvent Segregation

  • Action: Separate the organic waste into "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., Ethyl Acetate, Methanol) streams.

  • Causality: Halogenated wastes fall under specific EPA listed waste codes (e.g., F002) and require distinct, high-temperature incineration parameters to prevent toxic byproducts[6].

Step 3: Containerization and Secondary Containment

  • Action: Transfer the liquid waste into a chemically compatible, high-density polyethylene (HDPE) or amber glass carboy. Do not fill past 90% capacity to allow for vapor expansion.

  • Validation Check: Place the primary container inside a secondary containment bin to capture potential leaks[7].

Step 4: EPA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Causality: Unlabeled "mystery chemicals" trigger severe EPA violations and pose extreme risks to waste handlers[5]. The label must explicitly state "Hazardous Waste" and list "4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine" along with all constituent solvents.

Protocol B: Spill Decontamination

In the event of a localized bench spill of the solid compound or its solution:

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large, concentrated organic solutions.

  • Neutralization & Collection: Because the piperidine derivative is mildly basic and lipophilic, wipe the area with a dilute acidic solution (1% acetic acid) to protonate the amine. This converts it into a water-soluble salt, significantly enhancing its removal from bench surfaces.

  • Final Wash: Clean the surface with a standard laboratory detergent and water.

  • Disposal: Place all contaminated absorbents and gloves into a designated solid hazardous waste container[7].

Disposal Decision Workflow

DisposalWorkflow Gen Waste Generation: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine Phase Determine Waste Phase Gen->Phase Solid Solid Waste (Powder, PPE, Vials) Phase->Solid Liquid Liquid Waste (Reaction Solutions) Phase->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA HaloCheck Contains Halogenated Solvents (e.g., DCM)? Liquid->HaloCheck Halo Halogenated Waste Stream (F002 Listed) HaloCheck->Halo Yes NonHalo Non-Halogenated Waste Stream (Ignitable/Toxic) HaloCheck->NonHalo No Halo->SAA NonHalo->SAA CAA Central Accumulation Area (CAA) Max 90/180 Days SAA->CAA Container Full / Time Limit Incinerate High-Temp Incineration (NOx & Halogen Scrubbing) CAA->Incinerate Licensed Vendor Pickup

Workflow for the segregation and disposal of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine.

References

  • 1,3,4-Thiadiazole and Oxadiazole: Synthesis, Reactions, and Applications. Chemical Reviews - ACS Publications.[Link]

  • 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration (OSHA).[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA).[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager Magazine.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

Personal protective equipment for handling 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Comprehensive Safety & Handling Guide: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine This document provides essential safety protocols and operational guidance for the handling and disposal of 4-[5-(2-Methoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine. As a novel research chemical, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guide is built upon a rigorous analysis of its constituent chemical moieties—piperidine and oxadiazole—and data from closely related structural analogs. The procedures outlined herein are designed to empower researchers to work safely by treating the compound with the appropriate level of caution.

At-a-Glance Hazard Assessment

Due to the absence of specific toxicological data for this exact molecule, a conservative approach to safety is mandatory. The hazard profile is inferred from its structural components:

  • Piperidine Moiety : The primary source of concern. Piperidine and its derivatives are known to be toxic, corrosive, and flammable. They can cause severe skin burns and eye damage, and are harmful if inhaled, swallowed, or in contact with skin.[1][2][3][4]

  • Oxadiazole Moiety : 1,3,4-oxadiazole rings are common in medicinal chemistry and are generally stable.[5][6] However, upon combustion, they can release toxic nitrogen oxides (NOx).[7][8]

  • Structural Analog Data : A close structural isomer, 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, is classified with acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[9] Another precursor, 4-(2-Methoxyphenyl)piperidine, is known to cause skin and serious eye irritation.[10][11]

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to minimize exposure by containing the chemical at the source, which is always superior to relying solely on personal protective equipment.

  • Fume Hood : All handling of solid and dissolved forms of this compound must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of any fine powders or aerosols, a primary exposure route for piperidine-like compounds.[2][12]

  • Ventilation : The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of vapors.

  • Safety Equipment : An eyewash station and a safety shower must be immediately accessible in the area where the compound is handled.[12]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a barrier between the researcher and the chemical. The following protocol is a self-validating system; if any layer of PPE is compromised, the layers beneath continue to offer protection while the user moves to a safe area to decontaminate.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard : When handling solutions or performing transfers where a splash is possible, upgrade to chemical splash goggles.[1][3]

  • Maximum Protection : For handling larger quantities (>5g) or during procedures with a high risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[2]

Hand Protection: A Critical Barrier

The selection of appropriate gloves is critical, as piperidine can be absorbed through the skin.[2] Since no specific permeation data exists for this compound, glove selection is based on resistance to its chemical class. Always inspect gloves for tears or pinholes before use.[1][7]

Glove Type Recommended Use Case Rationale & Limitations
Nitrile Handling small quantities (<1g), short-duration tasks, protection from incidental contact.Good general-purpose chemical resistance and dexterity. Not recommended for prolonged immersion or handling of large spills, as breakthrough times can be short for some organic solvents.[13][14]
Neoprene Working with solutions, especially those containing alcohols, organic acids, or alkalis.Offers excellent chemical and wear resistance, superior to natural rubber for many organic compounds. Good balance of protection and flexibility.[13][15]
Butyl Rubber Handling large quantities (>1g), prolonged exposure, or when working with ketones, esters, or aldehydes.Provides superior resistance to a wide variety of corrosive and toxic chemicals. Less dexterity than nitrile, but offers a much higher level of protection.[13][15]

Procedure for Double Gloving : For enhanced safety, particularly when handling neat (undiluted) compound, wearing two pairs of nitrile gloves is recommended. If the outer glove becomes contaminated, it can be carefully removed, leaving the inner glove as protection.

Body and Respiratory Protection
  • Body Protection : A flame-resistant laboratory coat must be worn at all times, fully buttoned. For large-scale operations, a chemically resistant apron over the lab coat is advised.[16]

  • Respiratory Protection : When engineering controls (i.e., a fume hood) are not available or during a large spill cleanup, a NIOSH-approved respirator is required. A half-mask respirator with organic vapor/acid gas cartridges and a P100 particulate filter is a suitable choice.[1][16] A face-piece fit test is mandatory before use.[1]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the work being performed.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Protocol Selection cluster_actions Required Actions & PPE start Start: Plan Experiment assess_scale Assess Quantity and Operation start->assess_scale small_scale Small Scale (<1g) Weighing, Solution Prep assess_scale->small_scale Low Risk large_scale Large Scale (>1g) Bulk Transfer, Purification assess_scale->large_scale High Risk spill_response Spill or Emergency assess_scale->spill_response Incident standard_ppe Standard PPE: - Fume Hood - Safety Glasses - Lab Coat - Nitrile Gloves (Single Pair) small_scale->standard_ppe enhanced_ppe Enhanced PPE: - Fume Hood - Goggles & Face Shield - Lab Coat + Apron - Butyl or Double Nitrile Gloves large_scale->enhanced_ppe emergency_ppe Emergency PPE: - Evacuate Area - Full Face Respirator - Chemical Resistant Suit - Butyl Gloves spill_response->emergency_ppe

Caption: Decision workflow for selecting appropriate PPE based on risk assessment.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure all required engineering controls are operational and all necessary PPE is donned correctly.

  • Weighing : Conduct all weighing of the solid compound on a tared weigh paper or in a container within a fume hood to prevent inhalation of fine particles.

  • Transfers : Use spark-proof tools, such as spatulas, for solid transfers.[12] For solutions, use a syringe or pipette. All transfers should be performed over a tray lined with absorbent material to contain any small drips or spills.

  • Housekeeping : Clean any contaminated surfaces immediately with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Post-Handling : After work is complete, carefully remove and dispose of gloves in the designated solid waste container. Wash hands thoroughly with soap and water.[7]

Spill Response
  • Minor Spill (Solid) : Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.[17]

  • Minor Spill (Liquid) : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][12] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.

  • Major Spill : Evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal
  • Segregation : All waste contaminated with 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine, including unused product, contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container label must include the full chemical name and associated hazard warnings.

  • Disposal : Do not dispose of this chemical down the drain or in regular trash.[17] All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[8][10]

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). [Source Not Available].
  • 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine - NextSDS. NextSDS. [Link]

  • Hazard Summary: Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]

  • Safety Data Sheet: PIPERIDINE. (2023, October 22). ChemSupply Australia. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. (2005, October 3). Cole-Parmer. [Link]

  • 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride - NextSDS. NextSDS. [Link]

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. [Link]

  • Different Method for the Production of Oxadiazole Compounds. (2024, July 31). JournalsPub. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Knowledge Hub - Chemical Resistant Gloves Considerations. Cromwell. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Deriv
  • Review on Preparation Methods and Application Fields of Oxadiazole. (2020, March 15). ResearchGate. [Link]

  • Chemical resistance list - disposable gloves. BINGOLD. [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022, November 28). PMC. [Link]

  • Gloves Chemical Resistance Chart. [Source Not Available].
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 18). ResearchGate. [Link]

  • A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]

Sources

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4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine
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4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine
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